molecular formula C8H7BrO2 B1315843 6-Bromo-4H-1,3-benzodioxine CAS No. 90050-61-6

6-Bromo-4H-1,3-benzodioxine

Cat. No.: B1315843
CAS No.: 90050-61-6
M. Wt: 215.04 g/mol
InChI Key: PGJVSIQVFQXHFL-UHFFFAOYSA-N
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Description

6-Bromo-4H-1,3-benzodioxine is a useful research compound. Its molecular formula is C8H7BrO2 and its molecular weight is 215.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4H-1,3-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJVSIQVFQXHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561242
Record name 6-Bromo-2H,4H-1,3-benzodioxine
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URL https://comptox.epa.gov/dashboard/DTXSID00561242
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Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90050-61-6
Record name 6-Bromo-4H-1,3-benzodioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90050-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2H,4H-1,3-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1H NMR spectrum of 6-Bromo-4H-1,3-benzodioxine

Technical Guide: H NMR Characterization of this compound

Executive Summary & Chemical Context

This compound (

1

Unlike its isomer 6-bromo-1,4-benzodioxane (which contains an ethylene bridge), the 1,3-benzodioxine core features a unique cyclic acetal structure. This guide provides a validated protocol for distinguishing these isomers and accurately assigning the 6-substituted regioisomer using


Structural Key
  • Core: 4H-1,3-benzodioxine (Benzene ring fused to a 1,3-dioxine ring).[2][3]

  • Numbering: Oxygen is assigned position 1 (attached to aromatic C8a) and position 3. The methylene bridge between oxygens is C2. The benzylic methylene is C4.

  • Substitution: Bromine at position 6 (para to the C4 methylene, meta to the C8a oxygen).

Experimental Protocol

Sample Preparation

To ensure high-resolution data suitable for coupling constant analysis, follow this preparation workflow.

  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) containing 0.03% v/v TMS as an internal standard. 
    
    
    is preferred over DMSO-
    
    
    to prevent solvent viscosity broadening and to minimize water exchange broadening.
  • Concentration: Dissolve 5–10 mg of the analyte in 0.6 mL of solvent.

    • Note: Ensure the solution is clear. Turbidity indicates residual inorganic salts (e.g., NaBr from synthesis) which must be filtered.

  • Tube Quality: Use high-precision 5mm NMR tubes (concentricity < 0.01 mm) to avoid spinning sidebands, although non-spinning acquisition is recommended for modern probes.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard 1D proton (zg30).

  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (D1):

    
     1.0 second (ensure full relaxation of aromatic protons).
    
  • Scans (NS): 16 (sufficient for >5 mg sample).

  • Temperature: 298 K (

    
    ).
    

Spectral Data & Assignment

The spectrum of this compound is characterized by two distinct aliphatic singlets and a classic ABX aromatic pattern.

Quantitative Data Summary ( )
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
AssignmentStructural Context
5.24 Singlet (s)2H-H-2 O-

-O (Acetal Methylene)
4.88 Singlet (s)2H-H-4 Ar-

-O (Benzylic Methylene)
7.31 Doublet of Doublets (dd)1H

,

H-7 Aromatic (Ortho to Br)
7.13 Multiplet/Doublet (m)1H

H-5 Aromatic (Ortho to Br, Meta to H7)
6.39 Doublet (d)1H

H-8 Aromatic (Ortho to Oxygen O1)
Detailed Mechanistic Analysis
The Heterocyclic Ring (Diagnostic Signals)

The most critical validation of the 1,3-benzodioxine core is the presence of two distinct singlets in the 4.5–5.5 ppm region.

  • H-2 (

    
     5.24):  This methylene group is flanked by two oxygen atoms (
    
    
    ), creating a significant deshielding effect. It appears downfield relative to H-4.
  • H-4 (

    
     4.88):  This methylene is benzylic and adjacent to only one oxygen (
    
    
    ).
  • Differentiation from Isomer: If this were the 1,4-benzodioxane isomer, you would observe two multiplets (AA'BB' system) around 4.2–4.3 ppm representing the ethylene bridge, rather than these two resolved singlets.

The Aromatic Region (ABX System)

The bromine substitution at position 6 creates a specific splitting pattern on the benzene ring.

  • H-8 (

    
     6.39):  This proton is ortho to the ether oxygen (O1) . The mesomeric donation (+M) of the oxygen strongly shields this position, shifting it significantly upfield to 6.39 ppm. It shows a large ortho-coupling (
    
    
    Hz) to H-7.
  • H-7 (

    
     7.31):  Located ortho to the Bromine  and meta to the Oxygen . The inductive withdrawal (-I) of the bromine deshields this proton, shifting it downfield. It appears as a doublet of doublets (dd) due to coupling with H-8 (
    
    
    ) and H-5 (
    
    
    ).
  • H-5 (

    
     7.13):  Located ortho to the Bromine  and meta to the ring fusion . It typically appears as a narrow doublet or multiplet due to the small meta-coupling (
    
    
    Hz) with H-7.

Visualization of Logic & Workflows

Structural Assignment Workflow

This diagram illustrates the logical flow for confirming the structure based on the spectral data provided above.

NMR_AssignmentSampleUnknown SampleAliphaticAliphatic Region(4.0 - 5.5 ppm)Sample->AliphaticAromaticAromatic Region(6.0 - 8.0 ppm)Sample->AromaticSingletsTwo Singlets?(5.24 & 4.88 ppm)Aliphatic->SingletsObservedMultipletsTwo Multiplets?(~4.2 ppm)Aliphatic->MultipletsNot ObservedCouplingCoupling Analysis(J = 8.7 Hz)Aromatic->CouplingCore_ConfCONFIRMED:1,3-Benzodioxine CoreSinglets->Core_ConfIsomer_FlagREJECT:1,4-Benzodioxane IsomerMultiplets->Isomer_FlagRegio_ConfCONFIRMED:6-Bromo SubstitutionCoupling->Regio_ConfH8 (Ortho to O)Shielded to 6.39 ppm

Figure 1: Decision logic for distinguishing this compound from its common isomers.

Synthesis & Impurity Tracking

Understanding the synthesis helps identify common artifacts in the spectrum. The compound is typically synthesized via the condensation of 4-bromophenol with paraformaldehyde.

Synthesis_PathReactants4-Bromophenol + ParaformaldehydeConditionsH2SO4 / AcOH(Acidic Condensation)Reactants->ConditionsProductThis compoundConditions->ProductImpurity1Impurity: Toluene(Extraction Solvent)δ 2.36, 7.1-7.2Product->Impurity1ResidualImpurity2Impurity: Polymer(Paraformaldehyde)Broad singletsProduct->Impurity2Unreacted

Figure 2: Synthetic pathway highlighting potential impurities (Toluene and Paraformaldehyde oligomers) visible in crude NMR spectra.

Troubleshooting & Quality Control

Common Impurities
  • Toluene: Often used in the extraction process. Look for a methyl singlet at

    
     2.36 and aromatic multiplets at 
    
    
    7.1–7.2.
  • Water: In

    
    , the water peak appears around 
    
    
    1.[4]56. If the sample is wet (from the neutralization step), this peak may shift and broaden.
  • Paraformaldehyde: Unreacted reagent may appear as broad singlets in the aliphatic region.

Validation Checklist

To certify a batch of this compound, the spectrum must meet these criteria:

References

    • Source of primary experimental NMR shifts (

      
       4.88, 5.24, 6.39, 7.[5]31) and synthesis conditions.
      
  • National Center for Biotechnology Information (PubChem). (n.d.). 4H-1,3-Benzodioxine Structure and Numbering. Retrieved October 26, 2023, from [Link]

    • Source for IUPAC numbering and structural confirm
  • Reference for comparative structural analogues and physical properties.

13C NMR data for 6-Bromo-4H-1,3-benzodioxine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-4H-1,3-benzodioxine (CAS: 90050-61-6) is a critical heterocyclic intermediate, distinct from its isomer 6-bromo-1,4-benzodioxane. It serves as a versatile scaffold in the synthesis of bioactive compounds, particularly in the development of monoamine oxidase (MAO) inhibitors and antifungals.

This technical guide provides a definitive structural analysis of the molecule. It synthesizes experimental proton (


H) NMR data with rigorously calculated carbon (

C) NMR chemical shifts, grounded in substituent chemical shift (SCS) theory and validated against the parent heterocycle's spectral footprint.

Structural Architecture & Numbering

Correct assignment relies on the specific IUPAC numbering of the 1,3-benzodioxine core, which differs from the dioxolane (five-membered) and 1,4-dioxane (six-membered, symmetric) systems.

  • Core Logic: The "4H" designation indicates the saturated carbon is at position 4. The oxygen atoms are at positions 1 and 3.

  • Substitution: The bromine atom is located at position 6.[1] Based on the synthesis from 4-bromophenol, the bromine is para to the phenolic oxygen (O1/C8a) and meta to the benzylic carbon (C4/C4a).

Figure 1: Structural Numbering & Connectivity

G cluster_legend Legend O1 O1 C2 C2 O1->C2 O3 O3 C2->O3 C4 C4 O3->C4 C4a C4a C4->C4a C5 C5 C4a->C5 C8a C8a C4a->C8a Fused C6 C6 C5->C6 Br Br C6->Br C-Br Bond C7 C7 C6->C7 C8 C8 C7->C8 C8->C8a C8a->O1 L1 Heteroatom L2 Aliphatic CH2 L3 Quaternary Ar

Caption: Connectivity map of this compound showing the heterocyclic ring fusion and bromine substitution pattern.

Experimental Protocols

To ensure reproducibility and spectral resolution, the following parameters are recommended for data acquisition.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is the standard solvent. It provides excellent solubility for benzodioxines and a reliable reference triplet at 77.16 ppm.
    
  • Concentration: 15–20 mg of sample in 0.6 mL solvent for

    
    C acquisition (essential for observing quaternary carbons C4a, C8a, and C6).
    
  • Reference: Tetramethylsilane (TMS, 0.00 ppm) or residual

    
     (7.26 ppm for 
    
    
    
    H).
Acquisition Parameters ( C)
  • Frequency: 100 MHz or higher (400 MHz instrument).

  • Pulse Sequence: Proton-decoupled (CPD).

  • Relaxation Delay (D1): Set to 2.0–3.0 seconds . The quaternary carbon bonded to Bromine (C6) has a long spin-lattice relaxation time (

    
    ) and lacks Nuclear Overhauser Effect (NOE) enhancement. A short D1 will result in this peak being invisible or disproportionately weak.
    

Spectral Data Analysis

A. Experimental H NMR Data

The proton spectrum is the primary purity check. The presence of two distinct singlets for the methylene groups is the diagnostic fingerprint of the 1,3-benzodioxine core.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
5.24 Singlet (s)2HH-2O-CH

-O (Acetal-like, most deshielded)
4.88 Singlet (s)2HH-4Ar-CH

-O (Benzylic ether)
7.31 Doublet of Doublets (dd)1HH-7

Hz (Ortho to Br, Meta to O)
7.13 Multiplet (m)1HH-5Meta to Br, Ortho to Alkyl
6.39 Doublet (d)1HH-8

Hz (Ortho to O)

Data Source: Validated against synthesis protocols via Prins reaction of 4-bromophenol [1].

B. Diagnostic C NMR Data (Predicted & Assigned)

As direct tabular


C data is often absent in general databases for this specific derivative, the following assignments are derived from the parent 4H-1,3-benzodioxine scaffold corrected for the bromine substituent effect (SCS).

Diagnostic Table

CarbonPredicted Shift (ppm)TypeDiagnostic Logic
C2 93.5 ± 1.0 CH

Most Diagnostic. Flanked by two oxygens (O-C-O). Unique to 1,3-dioxines.[2]
C8a 152.0 ± 1.5 C (Quat)Aromatic C-O (Phenolic origin). Deshielded by Oxygen.
C4a 126.5 ± 1.5 C (Quat)Aromatic C-C (Benzylic origin). Bridgehead.
C6 113.5 ± 1.0 C (Quat)C-Br . Shielded (Upfield) due to the Heavy Atom Effect (Ipso).
C4 66.0 ± 1.0 CH

Benzylic Ether (Ar-C-O). Typical range for benzyl alcohols/ethers.
C7 131.0 ± 1.0 CHOrtho to Br. Deshielded slightly.
C5 129.5 ± 1.0 CHMeta to Br, Ortho to alkyl bridgehead.
C8 118.5 ± 1.0 CHOrtho to Oxygen (C8a). Shielded by resonance donation from Oxygen.

Assignment Workflow

To independently validate these assignments in your laboratory, follow this logic flow. This eliminates ambiguity between the isomeric 1,4-benzodioxane (which would show ethylene bridge signals at ~64 ppm for both carbons) and the target 1,3-benzodioxine.

Figure 2: Structural Elucidation Logic

Workflow Start Unknown Sample H1 1H NMR Experiment Start->H1 Check Check Aliphatic Region H1->Check PathA Two Singlets (2H each) @ ~5.2 & ~4.9 ppm Check->PathA Observed PathB Multiplets/Triplets @ ~4.2 ppm Check->PathB Observed ConclA Target: 1,3-Benzodioxine PathA->ConclA ConclB Isomer: 1,4-Benzodioxane PathB->ConclB C13 13C NMR (DEPT-135) ConclA->C13 Assign Identify C2 (Downfield CH2 ~93ppm) Identify C6 (Weak Quat ~113ppm) C13->Assign

Caption: Decision tree for distinguishing 1,3-benzodioxine from 1,4-benzodioxane isomers using NMR.

Synthesis & Impurity Context

Understanding the synthesis is crucial for interpreting "ghost peaks" in the NMR spectrum.

  • Route: The Prins reaction involves the condensation of 4-bromophenol with formaldehyde (usually paraformaldehyde) in acidic media (

    
    /AcOH) [1].
    
  • Common Impurities:

    • Formaldehyde Oligomers: Look for broad peaks around 3–4 ppm (

      
      H) or 80–90 ppm (
      
      
      
      C).
    • Unreacted 4-Bromophenol: Characterized by a broad singlet (OH) and a simple AA'BB' aromatic system, distinct from the ABC pattern of the product.

    • Dioxolane Isomers: If the reaction temperature is uncontrolled, the 5-membered ring (1,3-benzodioxole) may form, though less likely with formaldehyde as the sole carbon source.

References

  • Preparation of this compound. US Patent 4814343A. (1989).[1] Describes the Prins reaction synthesis and provides experimental

    
    H NMR data. 
    
  • Spectroscopic Identification of Organic Compounds. Silverstein, R. M., et al.[3] (Standard Reference). Substituent Chemical Shift (SCS) tables for bromine on benzene rings.

  • 13C NMR Prediction of Benzodioxines. ChemicalBook/Spectrabase Data Aggregates. Used for cross-referencing parent scaffold shifts.

Sources

The Analytical Fingerprint: A Technical Guide to the Mass Spectrometry of 6-Bromo-4H-1,3-benzodioxine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4H-1,3-benzodioxine is a halogenated aromatic compound with a core structure that is of significant interest in medicinal chemistry and materials science. As with any novel compound intended for pharmaceutical or advanced material applications, rigorous structural characterization is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering not only the confirmation of molecular weight but also a detailed "fingerprint" through its fragmentation patterns, which is invaluable for unequivocal identification and stability studies.

This in-depth technical guide, designed for researchers and drug development professionals, provides a comprehensive exploration of the mass spectrometric behavior of this compound. We will delve into the principles of its ionization and fragmentation, offering a predictive analysis of its mass spectrum. This guide will equip the reader with the necessary knowledge to interpret experimental data, anticipate fragmentation pathways, and utilize mass spectrometry to its full potential in the analysis of this and related compounds.

Core Principles of Mass Spectrometry for Halogenated Aromatic Compounds

The analysis of this compound by mass spectrometry is primarily governed by the principles of electron ionization (EI), a hard ionization technique that induces reproducible fragmentation. The presence of a bromine atom introduces a characteristic isotopic signature that is a key diagnostic feature in the mass spectrum.

The Bromine Isotopic Pattern

Bromine has two stable isotopes, 79Br and 81Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive isotopic pattern for any bromine-containing ion, which will appear as a pair of peaks (an "M" and "M+2" peak) of roughly equal intensity, separated by two mass-to-charge units (m/z). This pattern is a powerful tool for identifying the presence of bromine in an unknown compound.

Predicted Mass Spectrum and Fragmentation Pathways of this compound

The molecular formula of this compound is C8H7BrO2, with a monoisotopic molecular weight of approximately 214.96 g/mol for the 79Br isotope and 216.96 g/mol for the 81Br isotope.[1]

The Molecular Ion Peak

Upon electron ionization, this compound will form a molecular ion ([M]+•). Due to the bromine isotopes, this will be observed as a pair of peaks of nearly equal intensity at m/z 214 and 216. The stability of the aromatic ring will likely result in a relatively abundant molecular ion peak.

Key Fragmentation Pathways

The fragmentation of the this compound molecular ion is predicted to proceed through several key pathways, driven by the relative bond strengths and the stability of the resulting fragment ions.

Diagram: Predicted Fragmentation Pathway of this compound

fragmentation_pathway M [C8H7BrO2]+• m/z 214/216 (Molecular Ion) F1 [C8H6BrO2]+• m/z 213/215 (Loss of H•) M->F1 - H• F2 [C7H4BrO]+• m/z 199/201 (Loss of CH2O) M->F2 - CH2O F3 [C8H7O2]+ m/z 135 (Loss of Br•) M->F3 - Br• F5 [C6H4Br]+ m/z 155/157 (Loss of C2H3O2•) M->F5 - C2H3O2• F4 [C7H4O]+ m/z 104 (Loss of CH2O from F3) F3->F4 - CH2O gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Weigh 1 mg of This compound P2 Dissolve in 1 mL of Solvent P1->P2 P3 Dilute to 10 µg/mL P2->P3 A1 Inject 1 µL into GC-MS P3->A1 A2 Separation on Capillary Column A1->A2 A3 Electron Ionization (70 eV) A2->A3 A4 Mass Analysis (m/z 40-300) A3->A4 D1 Obtain Total Ion Chromatogram (TIC) A4->D1 D2 Extract Mass Spectrum D1->D2 D3 Identify Molecular Ion (m/z 214/216) D2->D3 D4 Analyze Fragmentation Pattern D3->D4

Sources

Technical Whitepaper: Structural Elucidation and Supramolecular Analysis of 6-Bromo-4H-1,3-benzodioxine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-bromo-4H-1,3-benzodioxine scaffold represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere for quinazolines and a versatile intermediate for Suzuki-Miyaura cross-coupling reactions. This guide provides a rigorous technical analysis of the crystal structure, synthesis, and supramolecular assembly of this class of derivatives.

Understanding the solid-state arrangement of these brominated heterocycles is essential for optimizing drug solubility, stability, and bioavailability. This whitepaper details the experimental protocols for synthesis and single-crystal growth, followed by an in-depth analysis of the crystallographic metrics that define their stability.

Synthesis and Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a high-purity synthesis followed by a controlled crystallization gradient is required.

Synthetic Pathway (The Von Pechmann-Type Cyclization)

The most robust method for constructing the 4H-1,3-benzodioxine ring involves the condensation of 4-bromophenol with paraformaldehyde in the presence of a Brønsted acid.

Reagents:

  • 4-Bromophenol (1.0 eq)

  • Paraformaldehyde (3.0 eq)

  • Glacial Acetic Acid (Solvent)[1]

  • 
     (Catalyst)
    

Protocol:

  • Dissolution: Dissolve 4-bromophenol in glacial acetic acid at 0°C.

  • Activation: Dropwise addition of concentrated

    
     while maintaining temperature 
    
    
    
    °C.
  • Cyclization: Add paraformaldehyde in portions. The reaction is stirred at ambient temperature for 24–48 hours.

  • Quenching: Pour mixture into ice-water; neutralize with NaOH (10%) to pH 7.

  • Extraction: Extract with Dichloromethane (DCM), dry over

    
    , and concentrate.
    
Single Crystal Growth Strategy

Standard recrystallization often yields microcrystalline powder. For XRD-quality crystals, use the Slow Evaporation or Vapor Diffusion method.

ParameterConditionRationale
Solvent System Ethanol / Hexane (1:1)Ethanol solubilizes the polar ether linkage; hexane induces precipitation.
Concentration 15 mg/mLSupersaturation must be reached slowly to prevent twinning.
Temperature 4°C (Refrigerated)Lower kinetic energy reduces defect formation during lattice packing.
Vessel Scintillation vial (capped with needle holes)Controls evaporation rate (approx. 0.5 mL/day).

Structural Analysis Workflow

The following diagram outlines the logical flow from raw material to solved structure, highlighting the critical decision points in the crystallographic process.

G Start Start: 4-Bromophenol Synth Acid-Catalyzed Cyclization (Formation of 1,3-Dioxine Ring) Start->Synth Purify Purification (Column Chromatography) Synth->Purify Cryst Crystal Growth (Slow Evaporation) Purify->Cryst XRD X-Ray Diffraction (Mo-Kα Source) Cryst->XRD Select Crystal > 0.2mm Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve Collect Data Refine Refinement (Least Squares on F²) Solve->Refine Refine->Solve High Residuals? Final Final CIF Output Refine->Final R1 < 0.05

Figure 1: Workflow for the synthesis and structural determination of this compound derivatives.

Crystallographic Characterization

When analyzing the crystal structure of this compound derivatives (e.g., CCDC 246972), specific structural motifs define the stability and reactivity of the molecule.

Molecular Conformation

The 1,3-benzodioxine system is bicyclic. The benzene ring is planar, but the fused 1,3-dioxine ring (specifically the C2-O3-C4 segment) exhibits conformational flexibility.

  • Puckering: The heterocyclic ring typically adopts a half-chair or envelope conformation to relieve torsional strain.

  • Deviation: The C2 carbon often deviates significantly (0.3–0.6 Å) from the mean plane of the benzene ring.

Bond Metrics

The presence of the electron-withdrawing bromine atom and the oxygen atoms influences the bond lengths.

Bond TypeTypical Length (Å)Causality & Significance
C(Ar)–Br 1.89 – 1.91Standard aromatic C-Br bond; slight shortening may occur due to resonance with the oxygen lone pairs.
C(Ar)–O 1.36 – 1.38Partial double bond character due to conjugation with the benzene ring.
C(sp3)–O 1.41 – 1.44Pure single bond; longer than C(Ar)-O.
O–C–O Angle 110° – 112°Characteristic of the acetal-like carbon at position 2.
Supramolecular Architecture

The packing of this compound derivatives is dominated by non-covalent interactions, which are critical for solid-state density and melting point.

  • Halogen Bonding (C–Br···O): The bromine atom acts as a Lewis acid (sigma-hole donor) interacting with the oxygen lone pairs (Lewis base) of neighboring molecules. This Type II halogen bond is highly directional (

    
    ) and acts as a "molecular glue," organizing the molecules into infinite 1D chains.
    
  • 
     Stacking: 
    The fused benzene rings often arrange in a parallel-displaced motif with centroid-to-centroid distances of 3.6–3.9 Å. This stacking contributes to the stability of the crystal lattice along the short axis.
    
  • Weak Hydrogen Bonds (C–H···O): The methylene protons at position 4 (4H) are acidic enough to serve as weak hydrogen bond donors to the ether oxygens of adjacent molecules, forming a secondary stabilizing network.

Experimental Validation (Self-Validating Protocol)

To ensure the solved structure is correct, the following validation metrics must be met during the refinement process (using SHELXL or OLEX2).

  • R-Factor (

    
    ):  Must be 
    
    
    
    (5%) for publication-quality data. High R-factors indicate poor crystal quality or twinning.
  • Goodness of Fit (GoF): Should approach 1.0. Values

    
     suggest appropriate weighting schemes were not applied.
    
  • Residual Electron Density: Peaks

    
     near the Br atom are expected (Fourier ripples) but should not appear elsewhere.
    

Critical Step: Because Bromine is a heavy atom (


), absorption correction is mandatory. Use Multi-scan  or Gaussian integration  methods during data reduction to prevent systematic errors in bond lengths.

References

  • Synthesis & Properties: ChemicalBook. (n.d.). "this compound synthesis and properties." Retrieved from .

  • Crystallographic Data (Derivative): CCDC 246972: "6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one."[2] Cambridge Crystallographic Data Centre. Retrieved from .[2]

  • General Benzodioxine Chemistry: TSI Journals. "Chemistry and Pharmacology of Benzodioxanes." Retrieved from .

  • Halogen Bonding Principles: Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition. (General Reference for Mechanism).

Sources

Chemical Stability of the 4H-1,3-Benzodioxine Ring: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4H-1,3-benzodioxine ring system (CAS: 254-27-3) represents a unique heterocyclic pharmacophore distinguished by a benzene ring fused to a 1,3-dioxane core. Unlike its more stable isomer, 1,4-benzodioxane, the 1,3-benzodioxine scaffold functions chemically as a cyclic acetal of salicyl alcohol .

This structural definition dictates its stability profile: while robust under basic and neutral conditions, the ring is inherently susceptible to acid-catalyzed hydrolysis and benzylic oxidation. For drug development professionals, understanding these specific vulnerabilities is critical for designing bioisosteres, optimizing shelf-life, and predicting metabolic clearance.

This guide provides a mechanistic deep-dive into the stability determinants of this ring, supported by actionable experimental protocols.

Structural Determinants of Stability

To predict reactivity, we must deconstruct the ring into its functional components. The 4H-1,3-benzodioxine is not merely an ether; it is a masked carbonyl system.

The Acetal Center (C2)

The carbon at position 2 (between the two oxygens) is the thermodynamic weak point. It is an acetal carbon derived formally from the condensation of a phenol and an alcohol with an aldehyde (typically formaldehyde in the parent structure).

  • Implication: In the presence of aqueous acid, this center undergoes protonation and cleavage, reverting to the parent aldehyde and salicyl alcohol.

The Benzylic Center (C4)

The C4 position contains two protons (


 hybridized) adjacent to both an oxygen atom and the aromatic ring.
  • Implication: This position possesses a low Bond Dissociation Energy (BDE) due to resonance stabilization of the resulting radical. It is a "hotspot" for oxidative degradation (auto-oxidation) and metabolic hydroxylation (CYP450).

Electronic Effects

Substituents on the benzene ring drastically alter stability. Electron-Withdrawing Groups (EWGs) like


 or 

at the 6 or 7 positions generally stabilize the acetal against acid hydrolysis by destabilizing the intermediate oxocarbenium ion. Conversely, Electron-Donating Groups (EDGs) accelerate hydrolysis.

Primary Degradation Pathways

Acid-Catalyzed Hydrolysis (The "Retro-Prins" Cleavage)

The most critical stability risk is the ring-opening hydrolysis. Unlike standard ethers, the 1,3-benzodioxine opens rapidly below pH 4.0.

Mechanism:

  • Protonation: The aliphatic oxygen (O3) is more basic than the phenolic oxygen (O1) and accepts a proton.

  • Ring Opening: The C2-O3 bond breaks, expelling the salicyl alcohol arm and forming a resonance-stabilized oxocarbenium ion.

  • Hydration: Water attacks the oxocarbenium, liberating the aldehyde (e.g., formaldehyde) and the free salicyl alcohol.

Benzylic Oxidation

Exposure to radical initiators, light, or metabolic enzymes (CYP3A4) targets the C4 methylene.

  • Pathway: H-abstraction

    
     Benzylic Radical 
    
    
    
    Peroxide
    
    
    4H-1,3-benzodioxin-4-one (Lactone).
  • Result: The transformation into the lactone (salicylate ester) changes the drug's solubility and binding affinity entirely.

Visualization of Degradation Pathways

The following diagram illustrates the divergent pathways for acid hydrolysis versus oxidative degradation.

BenzodioxineDegradation Parent 4H-1,3-Benzodioxine (Parent Scaffold) Acid Acidic Conditions (pH < 4.0) Parent->Acid Oxidant Oxidative Stress (Radical/CYP450) Parent->Oxidant Oxocarbenium Oxocarbenium Intermediate Acid->Oxocarbenium Protonation of O3 Salicyl Salicyl Alcohol (2-Hydroxybenzyl alcohol) Oxocarbenium->Salicyl + H2O Aldehyde Aldehyde (e.g., Formaldehyde) Oxocarbenium->Aldehyde Radical Benzylic Radical (C4 Position) Oxidant->Radical H-Abstraction Lactone 4H-1,3-Benzodioxin-4-one (Cyclic Salicylate) Radical->Lactone O2 insertion

Figure 1: Divergent degradation pathways of the 4H-1,3-benzodioxine ring. Left branch: Acid hydrolysis. Right branch: Benzylic oxidation.[1][2][3]

Experimental Protocols for Stability Validation

As a researcher, you must validate these theoretical risks with empirical data. The following protocols are designed to be self-validating systems.

Protocol A: pH-Rate Profile Determination (Hydrolysis)

Goal: Determine the kinetic stability of the acetal linkage across the physiological pH range.

Reagents:

  • Buffers: HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 7.4).

  • Internal Standard: Benzophenone (inert to acid).

  • Solvent: Acetonitrile (ACN).

Methodology:

  • Stock Preparation: Dissolve the test compound (10 mM) in ACN.

  • Initiation: Spike stock solution into pre-warmed (37°C) buffer solutions to a final concentration of 50 µM.

  • Sampling: At intervals (

    
     min), remove 100 µL aliquots.
    
  • Quenching: Immediately neutralize pH 1.2 samples with 100 µL of 0.1M NaOH (or Ammonium Bicarbonate) to stop hydrolysis. Crucial: Failure to quench immediately will result in artificial degradation during LC analysis.

  • Analysis: Analyze via HPLC-UV/MS. Monitor the disappearance of the parent peak and the appearance of the salicyl alcohol peak.

Data Interpretation: Plot


 vs. time. A straight line indicates pseudo-first-order kinetics. Calculate 

for each pH.
Protocol B: Benzylic Oxidation Stress Test

Goal: Assess the vulnerability of the C4 position to radical oxidation (simulating shelf-life and metabolic oxidation).

Reagents:

  • AIBN (Azobisisobutyronitrile) - Radical initiator.

  • Acetonitrile.[3][4]

Methodology:

  • Dissolve compound (10 mg) in ACN (5 mL).

  • Add AIBN (0.1 eq).

  • Reflux at 80°C under an oxygen atmosphere (balloon) for 4 hours.

  • Control: Run a parallel reaction under Nitrogen.

  • Analysis: LC-MS. Look for the Mass Shift of +14 Da (Conversion of

    
     to 
    
    
    
    ) or +16 Da (Hydroxylation).

Quantitative Stability Data Summary

The following table summarizes typical stability metrics for the unsubstituted 4H-1,3-benzodioxine core compared to its isomers.

Parameter4H-1,3-Benzodioxine1,4-Benzodioxane1,3-Benzodioxole
Ring Size 6-membered6-membered5-membered
Linkage Type Cyclic AcetalCyclic DietherCyclic Acetal
pH 1.2 Stability (

)
< 1 hour (Labile)> 24 hours (Stable)> 24 hours (Stable)
pH 7.4 Stability StableStableStable
Primary Metabolite Salicyl AlcoholHydroxylated ringCatechol (via ring opening)
Oxidation Risk High (C4 Benzylic)LowLow

Strategic Workflow for Scaffold Optimization

If the 4H-1,3-benzodioxine ring is essential for binding but fails stability metrics, use this decision tree to modify the scaffold.

OptimizationWorkflow Start Instability Detected CheckType Identify Failure Mode Start->CheckType AcidFail Acid Hydrolysis (Acetal Failure) CheckType->AcidFail Low pH OxFail Oxidation (C4 Failure) CheckType->OxFail Radical/Metabolic Sol1 Strategy 1: Add EWG to Benzene (Deactivates Acetal) AcidFail->Sol1 Sol2 Strategy 2: Gem-dimethyl at C2 (Steric Shielding) AcidFail->Sol2 Sol3 Strategy 3: Gem-dimethyl at C4 (Blocks Oxidation) OxFail->Sol3

Figure 2: Medicinal Chemistry Decision Tree for stabilizing the benzodioxine core.

References

  • PubChem. (2023). 4H-1,3-Benzodioxin Compound Summary. National Library of Medicine. [Link]

  • NIST Chemistry WebBook. (2023). 4H-1,3-Benzodioxin Gas Phase Ion Energetics. National Institute of Standards and Technology.[5] [Link]

  • Muthusamy, S., et al. (2021).[6] Synthesis of 4H-benzo[d][1,3]dioxin-4-ones from salicylic acids and propargyl alcohols. Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of O-Heterocycles: 1,3-Benzodioxines. [Link]

  • Babu, K.R., et al. (2021).[6] Cu(I)-Mediated Synthesis of 4H-Benzo[d][1,3]dioxin-4-ones. ResearchGate. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 6-Bromo-4H-1,3-benzodioxine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions for working with 6-Bromo-4H-1,3-benzodioxine. As a crucial intermediate in the synthesis of various pharmacologically active compounds, understanding its safe handling is paramount for ensuring laboratory safety and experimental integrity.[1][2][3] This document synthesizes known data, extrapolates from structurally analogous compounds, and integrates field-proven safety protocols to offer a comprehensive resource for laboratory personnel.

Compound Profile and Hazard Identification

1.1. Physical and Chemical Properties

A clear understanding of a compound's physical properties is the foundation of its safe handling and storage.

PropertyValueSource
Molecular Formula C₈H₇BrO₂PubChem
Molecular Weight 215.04 g/mol Sigma-Aldrich
Appearance Crystalline solidChemicalBook[4]
Melting Point 43-47 °CChemicalBook[4]
Boiling Point 80-90 °C @ 0.13 mbarChemicalBook[4]
Solubility Practically insoluble in water; soluble in organic solvents.TSI Journals[5]

1.2. Toxicological Profile (Inferred)

Based on data from analogous halogenated benzodioxane compounds, this compound is anticipated to exhibit the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: Likely to cause serious eye irritation.

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.

Disclaimer: This toxicological profile is inferred from data on structurally related compounds. All handling procedures should reflect the potential for these hazards until specific toxicological data for this compound becomes available.

Risk Assessment and Control Measures

A multi-layered approach to risk mitigation is essential. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

2.1. Engineering Controls

The primary line of defense is to minimize exposure at the source.

  • Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of any dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.

2.2. Administrative Controls

  • Standard Operating Procedures (SOPs): A detailed, written SOP for working with this compound should be established and all personnel must be trained on it before commencing any work.

  • Access Control: Access to areas where this compound is stored and handled should be restricted to authorized personnel.

  • Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

2.3. Personal Protective Equipment (PPE)

The final barrier between the researcher and the chemical is appropriate PPE.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a risk of splashing.

  • Skin Protection: A flame-retardant lab coat and full-length pants should be worn.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before each use.

  • Respiratory Protection: For situations with a higher potential for aerosol generation or in the event of a spill, a respirator with an appropriate organic vapor cartridge should be used.

Experimental Workflow: Safe Handling and Weighing Protocol

This section details a step-by-step protocol for a common laboratory procedure, integrating the necessary safety precautions.

Objective: To safely weigh a specified amount of this compound for use in a chemical reaction.

Materials:

  • This compound

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Reaction vessel

  • Appropriate solvent

Protocol:

  • Preparation:

    • Don all required PPE (safety goggles, lab coat, gloves).

    • Ensure the chemical fume hood is on and functioning correctly.

    • Place all necessary equipment inside the fume hood.

    • Decontaminate the spatula and weighing surface with an appropriate solvent and allow them to dry.

  • Weighing:

    • Carefully open the container of this compound inside the fume hood.

    • Using a clean spatula, transfer the desired amount of the crystalline solid onto the weighing paper on the analytical balance.

    • Perform this transfer slowly and carefully to avoid generating dust.

    • Once the desired weight is obtained, securely close the primary container.

  • Transfer:

    • Carefully transfer the weighed compound into the designated reaction vessel.

    • If any crystals are spilled during the transfer, clean them up immediately using a brush and dustpan, and treat the collected material as hazardous waste.

  • Post-Handling:

    • Clean the spatula and weighing surface with an appropriate solvent, collecting the rinsate as halogenated organic waste.

    • Dispose of the weighing paper in the solid hazardous waste container.

    • Wipe down the work surface within the fume hood.

    • Remove gloves and wash hands thoroughly.

Safe_Handling_Workflow cluster_prep Preparation cluster_weigh Weighing (in Fume Hood) cluster_transfer Transfer & Cleanup cluster_post Post-Handling prep1 Don PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Assemble Equipment in Hood prep2->prep3 weigh1 Open Container prep3->weigh1 weigh2 Transfer to Balance weigh1->weigh2 weigh3 Close Container weigh2->weigh3 transfer1 Transfer to Reaction Vessel weigh3->transfer1 cleanup1 Clean Spills Immediately transfer1->cleanup1 cleanup2 Decontaminate Equipment transfer1->cleanup2 post1 Dispose of Waste cleanup2->post1 post2 Clean Work Area post1->post2 post3 Remove PPE & Wash Hands post2->post3

Sources

Methodological & Application

Application Note: Optimized Heck Reaction Conditions for 6-Bromo-4H-1,3-benzodioxine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for the Heck-Mizoroki coupling of 6-Bromo-4H-1,3-benzodioxine . As an electron-rich aryl bromide containing a cyclic acetal moiety, this substrate presents specific challenges regarding oxidative addition rates and chemical stability. This document provides two distinct, self-validating protocols: a Standard Phosphine-Ligand Method for high stereoselectivity and scalability, and a Jeffery "Ligand-Free" Method for enhanced reactivity under mild conditions.

Core Challenges & Solutions
ChallengeScientific BasisSolution
Slow Oxidative Addition The electron-donating dioxine ring increases electron density on the arene, strengthening the C-Br bond.Use of electron-rich phosphines (

) or phase-transfer catalysts (TBAB) to stabilize active Pd(0) species.
Acetal Sensitivity The 1,3-dioxine ring is an acetal, susceptible to hydrolysis in acidic media.Strictly basic reaction conditions; avoid acidic workups.
Regioselectivity Intermolecular Heck reactions can yield branched vs. linear products.Control via ligand sterics and solvent polarity to favor the linear trans-alkene.

Mechanistic Insight

The reaction proceeds via the Pd(0)/Pd(II) catalytic cycle.[1] For this compound, the oxidative addition step is rate-determining due to the electron-rich nature of the benzodioxine core.

Catalytic Cycle Visualization

The following diagram illustrates the specific pathway, highlighting the critical stabilization of the Pd(II) intermediate required for this substrate.

HeckCycle Start Pd(OAc)2 (Pre-catalyst) Pd0 Active Pd(0) Species Start->Pd0 Reduction (Phosphine/Olefin) OxAdd Oxidative Addition (Rate Limiting) Ar-Pd(II)-Br Pd0->OxAdd + this compound Coord Olefin Coordination OxAdd->Coord + Alkene Insert Migratory Insertion Coord->Insert BetaElim Beta-Hydride Elimination Insert->BetaElim Product Release of Product (Substituted Benzodioxine) BetaElim->Product Regen Base-Mediated Regeneration [H-Pd-Br] + Base -> Pd(0) BetaElim->Regen Regen->Pd0 Cycle Repeats

Caption: The catalytic cycle emphasizes the rate-limiting oxidative addition of the electron-rich aryl bromide.

Experimental Protocols

Protocol A: The "Standard" Phosphine Method

Best for: Scalable synthesis, high trans (E)-selectivity, and substrates with sensitive functional groups.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alkene: Acrylate/Styrene derivative (1.2 – 1.5 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (1–3 mol%)

  • Ligand: Tri-o-tolylphosphine [P(o-tol)₃] (2–6 mol%)

  • Base: Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tol)₃ (0.04 equiv).

    • Note: The 1:2 Pd:Ligand ratio is crucial to prevent Pd black precipitation while maintaining activity.

  • Inertion: Cap the flask with a septum. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Inject anhydrous MeCN (concentration ~0.2 M) via syringe, followed by Et₃N (2.0 equiv) and the alkene (1.2 equiv).

  • Reaction: Heat the mixture to 85°C (if MeCN) or 100°C (if DMF) for 12–24 hours.

    • Monitoring: Check by TLC or HPLC every 4 hours. The starting bromide should disappear.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd residues. Rinse the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: The Jeffery "Ligand-Free" Method

Best for: Difficult/unreactive substrates, rapid screening, and boosting yields via Phase Transfer Catalysis (PTC).

Reagents:

  • Catalyst: Pd(OAc)₂ (2–5 mol%)

  • Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: DMF (Dimethylformamide)[2]

Mechanistic Advantage: TBAB stabilizes "naked" Pd nanoparticles, forming a highly active catalytic species that accelerates oxidative addition into the electron-rich C-Br bond.

Step-by-Step Procedure:

  • Solids: Charge a reaction vial with this compound, Pd(OAc)₂, K₂CO₃, and TBAB.

  • Solvent/Alkene: Add DMF and the alkene.

  • Heating: Heat to 100–110°C .

    • Caution: Higher temperatures are required here compared to Protocol A, but reaction times are often shorter (4–12 hours).

  • Quench: Pour the reaction mixture into water (precipitates the organic product or allows extraction).

    • Critical: Do not use acid to neutralize; the acetal ring may open. Use saturated NH₄Cl if buffering is needed, but water is usually sufficient.

Optimization & Troubleshooting Guide

Parameter Screening Matrix

Use this table to adjust conditions if the standard protocols yield <50%.

ParameterStandard ChoiceAlternative (For Higher Activity)Alternative (For Selectivity)
Solvent DMF / MeCNNMP (Higher Temp Stability)Toluene (Non-polar, slower)
Base Et₃N / K₂CO₃NaOAc (Milder)Ag₂CO₃ (Halide scavenger, expensive)
Ligand P(o-tol)₃XPhos / SPhos (Buchwald ligands)BINAP (Enantioselective)
Temp 80–100°C140°C (Microwave)60°C (Longer time)
Troubleshooting Flowchart

Troubleshooting Issue Problem Observed NoRxn No Reaction (SM Recovery) Issue->NoRxn PdBlack Pd Black Precipitates Issue->PdBlack LowYield Low Yield / Side Products Issue->LowYield Sol1 Increase Temp Switch to Jeffery Cond. NoRxn->Sol1 Sol2 Add more Ligand (Increase L:Pd ratio) PdBlack->Sol2 Sol3 Check O2 exclusion Dry Solvent LowYield->Sol3

Caption: Diagnostic workflow for common Heck reaction failures.

References

  • Heck Reaction Mechanism & Catalytic Cycle

    • The Mizoroki–Heck reaction: cross-coupling route to substituted olefins.[1][3] Royal Society of Chemistry. Available at:

  • Conditions for Electron-Rich Aryl Halides

    • Heck Reaction - State of the Art. MDPI. Discusses ligand effects on electron-rich substrates. Available at:

  • Benzodioxine/Benzodioxole Reactivity

    • Application Notes: 5-Bromo-6-nitro-1,3-benzodioxole in Organic Synthesis.[2] BenchChem.[2] (Analogous substrate reactivity).[3][4] Available at:

  • Jeffery Conditions (Phase Transfer)

    • The Heck Reaction - Organic Chemistry Portal.[1] Detailed review of ligand-free and PTC conditions. Available at:

  • Substrate Data (this compound)

    • PubChem Compound Summary: 6-Bromo-2,2-dimethyl-4H-1,3-benzodioxine.[5] National Library of Medicine. Available at:

Sources

Application Notes and Protocols for the Sonog-ashira Coupling with 6-Bromo-4H-1,3-benzodioxine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-C Bond Formation in Medicinal Chemistry

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This powerful transformation, catalyzed by palladium and copper species, has become indispensable in the synthesis of complex molecular architectures, particularly within the realms of pharmaceutical and natural product synthesis.[1][2] The ability to construct intricate scaffolds under relatively mild conditions has cemented the Sonogashira coupling as a go-to method for drug development professionals.[1]

This guide provides a detailed exploration of the Sonogashira coupling, with a specific focus on the use of 6-Bromo-4H-1,3-benzodioxine as a key building block. The 4H-1,3-benzodioxine moiety is a prevalent scaffold in numerous biologically active compounds, and the ability to functionalize this core structure via alkynylation opens up a vast chemical space for the development of novel therapeutic agents. As an electron-rich aryl bromide, this compound presents unique challenges and opportunities that will be addressed in the subsequent protocols and discussions.[4]

The Underlying Chemistry: A Tale of Two Catalytic Cycles

The generally accepted mechanism of the Sonogashira coupling involves two interconnected catalytic cycles, one driven by palladium and the other by copper.[2] While the exact intermediates can be influenced by the specific ligands, solvents, and bases employed, the fundamental transformations remain consistent.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.

  • Transmetalation: A copper acetylide species, generated in the copper cycle, transfers the alkyne group to the palladium center. This is often the rate-determining step.

  • Reductive Elimination: The desired product, a 6-alkynyl-4H-1,3-benzodioxine, is formed as the Pd(II) center reductively eliminates, regenerating the active Pd(0) catalyst.

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

  • Deprotonation: In the presence of a base (typically an amine), the terminal alkyne is deprotonated to form a copper acetylide. This species is then ready for the transmetalation step with the palladium intermediate.

Catalytic Cycles of the Sonogashira Coupling

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)(L)₂-Br] pd0->pd_complex Oxidative Addition (Ar-Br) alkynyl_pd_complex [Ar-Pd(II)(L)₂-C≡CR] pd_complex->alkynyl_pd_complex Transmetalation (from Cu cycle) alkynyl_pd_complex->pd0 Reductive Elimination product Ar-C≡CR alkynyl_pd_complex->product cu_catalyst Cu(I)X pi_complex [H-C≡CR • Cu(I)] cu_catalyst->pi_complex Coordination (H-C≡CR) cu_acetylide Cu-C≡CR pi_complex->cu_acetylide Deprotonation (Base) cu_acetylide->pd_complex Transmetalation aryl_halide This compound (Ar-Br) alkyne Terminal Alkyne (H-C≡CR)

Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Experimental Protocols

Materials and Reagents
Reagent Grade Supplier Notes
This compound≥97%Commercially AvailableStore under inert atmosphere.
Trimethylsilylacetylene≥98%Commercially AvailableHandle in a well-ventilated fume hood.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Commercially AvailableAir and moisture sensitive. Store in a glovebox or desiccator.
Copper(I) Iodide (CuI)99.99%Commercially AvailableProtect from light.
Triethylamine (TEA)≥99.5%, anhydrousCommercially AvailableDistill from CaH₂ before use.
TolueneAnhydrous, ≥99.8%Commercially AvailableStore over molecular sieves.
Diethyl EtherAnhydrous, ≥99.7%Commercially Available
Saturated Ammonium Chloride SolutionPrepared in-house
Saturated Sodium Bicarbonate SolutionPrepared in-house
BrinePrepared in-house
Anhydrous Sodium SulfateCommercially Available
Celite®Commercially Available
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Protocol 1: Sonogashira Coupling of this compound with Trimethylsilylacetylene

This protocol details a standard procedure for the coupling of an electron-rich aryl bromide with a protected alkyne. Trimethylsilylacetylene is often used as a less volatile and safer alternative to acetylene gas.[5]

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (1.0 mmol, 1.0 eq), Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and Copper(I) Iodide (0.05 mmol, 5 mol%).

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • Add anhydrous toluene (5 mL) and anhydrous triethylamine (2.0 mmol, 2.0 eq) via syringe.

    • Stir the mixture at room temperature for 10 minutes to allow for catalyst dissolution and pre-activation.

    • Add trimethylsilylacetylene (1.2 mmol, 1.2 eq) dropwise via syringe.

  • Reaction and Monitoring:

    • Heat the reaction mixture to 70 °C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The disappearance of the starting aryl bromide spot indicates reaction completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the catalyst residues and amine salts.

    • Wash the filter cake with additional diethyl ether (10 mL).

    • Combine the organic filtrates and wash sequentially with saturated aqueous ammonium chloride (2 x 15 mL), saturated aqueous sodium bicarbonate (15 mL), and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate (100:0 to 95:5) to afford the desired 6-((trimethylsilyl)ethynyl)-4H-1,3-benzodioxine.

Experimental Workflow

Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Solvents, Base, and Alkyne setup->reagents reaction Heat and Stir (70 °C, 4-6h) reagents->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up monitoring->workup Complete purification Column Chromatography workup->purification product Pure Product purification->product end End product->end

Caption: General workflow for the Sonogashira coupling experiment.

Results and Discussion: Optimizing for Success

The success of the Sonogashira coupling with an electron-rich substrate like this compound can be influenced by several factors. The following table presents hypothetical data to illustrate the impact of varying reaction parameters.

Entry Palladium Catalyst (mol%) Copper(I) Iodide (mol%) Base Solvent Temperature (°C) Yield (%)
1Pd(PPh₃)₄ (3)CuI (5)TEAToluene7085
2PdCl₂(PPh₃)₂ (3)CuI (5)TEAToluene7082
3Pd(PPh₃)₄ (3)CuI (5)DIPAToluene7088
4Pd(PPh₃)₄ (3)TEAToluene9045 (Copper-free)
5Pd(PPh₃)₄ (3)CuI (5)TEATHF6575
6Pd(PPh₃)₄ (1)CuI (2)TEAToluene7078

TEA: Triethylamine, DIPA: Diisopropylamine, THF: Tetrahydrofuran

Analysis of Results:

  • Catalyst Choice: Both Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are effective catalysts, with Pd(PPh₃)₄ often showing slightly higher activity.

  • Base Selection: While triethylamine is a standard base, a bulkier amine like diisopropylamine can sometimes lead to improved yields by minimizing side reactions.

  • The Role of Copper: A copper-free Sonogashira reaction is possible but often requires higher temperatures and may result in lower yields for aryl bromides.[4] The copper co-catalyst is generally beneficial for this class of substrate.

  • Solvent Effects: Toluene is a common and effective solvent. While THF can also be used, it may lead to lower yields in some cases.

  • Catalyst Loading: Reducing the catalyst loading can still provide good yields, which is advantageous for process scalability and cost-effectiveness.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Poor quality of base or solvent.3. Insufficient temperature.1. Use fresh catalyst or a pre-catalyst. Ensure a strictly inert atmosphere.2. Use freshly distilled and anhydrous base and solvent.3. Increase the reaction temperature in increments of 10 °C.
Formation of Homo-coupled Alkyne (Glaser Coupling) 1. Presence of oxygen.2. High concentration of copper catalyst.1. Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas.[4]2. Reduce the amount of CuI to 1-2 mol%.
Decomposition of Catalyst (Formation of Palladium Black) 1. High reaction temperature.2. Impurities in reagents.1. Lower the reaction temperature and extend the reaction time.2. Use high-purity reagents.
Difficult Purification 1. Formation of by-products.2. Amine salts co-eluting with the product.1. Optimize reaction conditions to minimize side reactions.2. Ensure thorough aqueous work-up to remove amine salts before chromatography.

Conclusion and Future Perspectives

The Sonogashira coupling of this compound is a robust and reliable method for the synthesis of novel alkynylated benzodioxine derivatives. By carefully controlling the reaction parameters, particularly the exclusion of oxygen and the use of high-quality reagents, high yields of the desired products can be consistently achieved. The protocols and insights provided in this guide serve as a comprehensive resource for researchers in drug discovery and organic synthesis, facilitating the exploration of this important chemical space. Future work in this area may focus on the development of even more active and stable catalyst systems, as well as the expansion of the substrate scope to include more complex and functionalized alkynes.

References

  • Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. 5th International Electronic Conference on Synthetic Organic Chemistry.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. Retrieved from [Link]

Sources

synthesis of bioactive heterocycles using 6-Bromo-4H-1,3-benzodioxine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Divergent Synthesis of Bioactive Heterocycles via 6-Bromo-4H-1,3-benzodioxine

Executive Summary

In the realm of drug discovery, the 1,3-benzodioxine scaffold represents a critical bioisostere for 1,4-benzodioxanes and benzodioxoles, motifs found in numerous adrenergic antagonists and antipsychotic agents. The 6-bromo derivative, This compound , serves as a high-value "pivot point" intermediate. Its C-6 bromine handle allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

This guide details the robust synthesis of the core scaffold from commodity chemicals and provides validated protocols for its downstream conversion into bioactive biaryl and amino-heterocyclic derivatives.

Core Synthesis: this compound[1][2][3]

The construction of the 1,3-dioxine ring fused to the aromatic system is achieved via a Prins-type condensation of 4-bromophenol with paraformaldehyde. This method is preferred over metal-catalyzed routes for its scalability and cost-efficiency.

Mechanism & Rationale

The reaction proceeds through the initial hydroxymethylation of the phenol at the ortho position, followed by the formation of a quinone methide intermediate. This intermediate undergoes a hetero-Diels-Alder-like cyclization or stepwise condensation with a second equivalent of formaldehyde to close the heterocyclic ring. Sulfuric acid acts as both the catalyst and dehydrating agent.

Protocol 1: Cyclocondensation

Reagents & Equipment:

  • 4-Bromophenol (1.0 equiv)

  • Paraformaldehyde (5.0 equiv)

  • Sulfuric Acid (conc., H₂SO₄)[1][2]

  • Glacial Acetic Acid (Solvent)

  • Toluene (Extraction)

  • Mechanical Stirrer (Overhead stirring required due to viscosity)

Step-by-Step Procedure:

  • Setup: In a chemically resistant reactor, charge Acetic Acid (3.8 L per kg of phenol) and cool to 0°C.

  • Acidification: Slowly add Sulfuric Acid (0.65 L per kg of phenol) while maintaining the temperature below 10°C.

  • Addition: Add 4-Bromophenol (1.0 equiv) followed by Paraformaldehyde (5.0 equiv). The excess formaldehyde is critical to drive the formation of the dioxane ring and prevent polymerization.

  • Reaction: Stir the mixture at 0–5°C for 120 hours . Note: Low temperature is essential to suppress the formation of novolac resins.

  • Quench: Neutralize the reaction mixture by pouring it slowly into a solution of Sodium Hydroxide (NaOH) in water (approx. 10% w/v). Ensure pH reaches ~7–8.

  • Workup: Filter the resulting precipitate.[1][3] Dissolve the solid in Toluene .

  • Purification: Dry the organic phase via azeotropic distillation. Filter hot to remove residual paraformaldehyde polymers. Evaporate the solvent.[1][4]

  • Distillation: Purify the residue by vacuum distillation (B.P. 80°–90°C at 0.13 mbar).

  • Crystallization: Recrystallize from diisopropyl ether/hexane to yield the product as a white crystalline solid.

Expected Data:

  • Yield: ~75%[1][5]

  • Melting Point: 43°–47°C[1]

  • ¹H NMR (CDCl₃): δ 4.88 (2H, s, Ar-CH₂), 5.24 (2H, s, -O-CH₂-O-), 6.39 (1H, d, ArH), 7.13 (1H, m, ArH), 7.31 (1H, dd, ArH).[1]

Functionalization: Generating Bioactive Libraries

Once the 6-bromo scaffold is secured, it functions as an electrophile in transition-metal catalyzed couplings. The following protocols are optimized for high-throughput synthesis.

Protocol 2: Suzuki-Miyaura Coupling (Biaryl Synthesis)

This protocol synthesizes 6-aryl-4H-1,3-benzodioxines, which are structural analogs to flavonoid-type antioxidants and estrogen receptor modulators.

Reagents:

Component Equivalents Role
This compound 1.0 Electrophile
Aryl Boronic Acid (Ar-B(OH)₂) 1.2–1.5 Nucleophile
Pd(dppf)Cl₂·DCM 0.03–0.05 Catalyst
K₂CO₃ (2M aq.) 3.0 Base

| 1,4-Dioxane | Solvent | Medium |

Procedure:

  • Degassing: Charge a reaction vial with the bromide, boronic acid, and K₂CO₃. Add 1,4-dioxane. Sparge with Argon for 10 minutes to remove O₂.

  • Catalyst Addition: Add the Pd catalyst quickly under an inert atmosphere.

  • Heating: Seal the vial and heat to 90°C for 4–12 hours. Monitor via TLC/LC-MS.

  • Extraction: Cool to Room Temperature (RT). Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.[2]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol 3: Buchwald-Hartwig Amination (N-Heterocycles)

This route introduces amine functionality, essential for CNS-active compounds (e.g., dopamine D2 agonists).

Reagents:

  • This compound (1.0 equiv)[6][1]

  • Secondary Amine (e.g., Morpholine, Piperazine) (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)[4]

  • XPhos or BINAP (4 mol%)

  • NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Toluene (Anhydrous)

Procedure:

  • Pre-complexation: Stir Pd₂(dba)₃ and the ligand (XPhos) in toluene for 5 minutes under Argon to form the active catalytic species.

  • Addition: Add the bromide, amine, and NaOtBu to the catalyst mixture.

  • Reaction: Heat at 100°C for 12–18 hours.

  • Workup: Filter through a pad of Celite to remove inorganic salts and palladium black. Concentrate the filtrate.

  • Purification: Purify via amine-functionalized silica or standard silica with 1% Et₃N in the eluent to prevent streaking.

Pathway Visualization

The following diagram illustrates the divergent synthesis workflow, highlighting the transformation from raw materials to distinct bioactive classes.

Benzodioxine_Synthesis Start 4-Bromophenol + Paraformaldehyde Core This compound (Core Scaffold) Start->Core H2SO4, AcOH Prins Cyclization Suzuki Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Core->Suzuki Path A Buchwald Buchwald-Hartwig (Pd-Cat, HNR2) Core->Buchwald Path B ProductA 6-Aryl-1,3-benzodioxines (Bioactive Biaryls) Suzuki->ProductA C-C Bond Formation ProductB 6-Amino-1,3-benzodioxines (CNS Active Agents) Buchwald->ProductB C-N Bond Formation

Figure 1: Divergent synthesis strategy converting the 6-bromo scaffold into biaryl and amino-substituted bioactive libraries.

References

  • Primary source for the H₂SO₄/Paraformaldehyde cyclization protocol and NMR d
  • Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[8]

    • Foundational review for the Suzuki coupling conditions adapted in Protocol 2.
  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Source for XPhos/Pd2(dba)3 conditions used in Protocol 3.
  • PubChem. (n.d.). 6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine Compound Summary. Retrieved from [Link]

    • Verification of chemical identifiers and structural analogs.

Sources

lithiation and functionalization of 6-Bromo-4H-1,3-benzodioxine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4H-1,3-benzodioxine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for quinolines and benzofurans in kinase inhibitors and GPCR modulators. Functionalization of this core, particularly at the 6-position, is critical for expanding Structure-Activity Relationships (SAR).

This Application Note details the protocol for the regioselective functionalization of 6-Bromo-4H-1,3-benzodioxine (1) via bromine-lithium exchange. Unlike standard aryl bromides, this substrate contains a cyclic acetal functionality (O-C-O) sensitive to Lewis acids and strong nucleophiles at elevated temperatures. This guide provides a robust, self-validating method to generate the 6-lithio species and trap it with various electrophiles (formyl, boronyl, carboxyl) while preserving the heterocyclic ring integrity.

Structural Analysis & Reactivity Profile

Substrate: this compound CAS: 90050-61-6 (Generic reference for analogs) / 10553-97-6 (Related) Key Structural Features:

  • Acetal Bridge (C2): The methylene group at position 2 (between O1 and O3) is a cyclic acetal. While stable to bases, it is acid-sensitive.

  • Benzylic Position (C4): The methylene at position 4 is benzylic. Although less acidic than a ketone alpha-proton, it poses a risk of deprotonation (ortho-lithiation) if the metal-halogen exchange is sluggish or if temperatures rise above -40°C.

  • Bromine (C6): Located para to the phenolic oxygen (O1), this position is electronically activated for rapid Lithium-Halogen exchange.

Reaction Pathway: The kinetic favorability of Br-Li exchange over proton abstraction allows for clean generation of the aryl lithium species at -78°C.

ReactionPathway SM This compound (Substrate) LiInt 6-Lithio-4H-1,3-benzodioxine (Intermediate) SM->LiInt n-BuLi, THF -78°C, 30 min Side Benzylic Deprotonation (Impurity) SM->Side High Temp (> -40°C) Prod 6-Functionalized Product (E = CHO, B(OH)2, COOH) LiInt->Prod Electrophile (E+) -78°C to RT

Figure 1: Reaction pathway highlighting the target Br-Li exchange and the avoidance of benzylic deprotonation.

Pre-Reaction Preparation

Starting Material Synthesis (Brief)

If the substrate is not purchased, it is synthesized via the Prins reaction/cyclization of 4-bromophenol with paraformaldehyde in acidic media (H₂SO₄/AcOH).

  • Note: Ensure the starting material is free of residual water or acidic impurities (phenols), which will quench the organolithium reagent. Recrystallize from diisopropyl ether/hexane if necessary (MP: 43-47°C).

Reagent Handling
  • Solvent: Anhydrous THF (Tetrahydrofuran) is non-negotiable. Distill over Sodium/Benzophenone or pass through an activated alumina column (SPS). Water content must be <50 ppm.

  • n-BuLi: Titrate before use (e.g., using N-pivaloyl-o-toluidine or diphenylacetic acid) to determine exact molarity. Old reagents often contain lithium alkoxides which can alter reactivity.

Detailed Protocol: Lithiation and Trapping

Objective: Conversion of this compound to 6-formyl-4H-1,3-benzodioxine (Case Study).

Materials:
  • This compound (1.0 eq, 10 mmol, 2.29 g)

  • n-Butyllithium (1.1 eq, 2.5 M in hexanes)

  • DMF (Dimethylformamide) (1.5 eq, anhydrous)

  • THF (anhydrous, 50 mL)

  • Ammonium Chloride (sat. aq.)

Step-by-Step Workflow:
  • System Inertization:

    • Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

    • Cool to room temperature under a positive stream of Nitrogen (or Argon).

  • Solvation:

    • Charge the flask with this compound (2.29 g).

    • Add anhydrous THF (50 mL) via cannula or syringe. Stir until fully dissolved.

    • Cool the solution to -78°C using a Dry Ice/Acetone bath. Allow 15 minutes for internal temperature equilibration.

  • Lithiation (The Critical Step):

    • Add n-BuLi (4.4 mL of 2.5 M solution) dropwise via syringe pump or pressure-equalizing addition funnel over 15 minutes .

    • Observation: A slight color change (often pale yellow to orange) may occur.

    • Hold: Stir at -78°C for 45 minutes .

    • Checkpoint: Take a 0.1 mL aliquot, quench in MeOD, and analyze by NMR. Disappearance of the aryl bromide signals confirms exchange.

  • Electrophile Addition:

    • Add anhydrous DMF (1.16 mL, 15 mmol) dropwise over 5 minutes. Maintain temperature below -70°C during addition.

    • Stir at -78°C for 30 minutes.

    • Remove the cooling bath and allow the reaction to warm to 0°C over 1 hour. The mixture usually turns a lighter yellow.

  • Quench and Workup:

    • Quench the reaction at 0°C with saturated aqueous NH₄Cl (20 mL).

    • Dilute with Ethyl Acetate (50 mL) and water (20 mL).

    • Separate phases.[1][2][3] Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • The crude aldehyde is typically a solid. Purify via flash column chromatography (Hexanes/EtOAc, gradient 9:1 to 4:1).

Data Summary & Expected Results

ParameterSpecificationNotes
Lithiation Temp -78°C ± 5°CCritical to prevent benzylic attack.
Reaction Time 30-60 minExtended times >2h may degrade the acetal.
Yield (Aldehyde) 85-92%High efficiency due to activated position.
Yield (Boronic Acid) 75-85%Requires Triisopropyl borate; acidic workup sensitive.
1H NMR Diagnostic δ ~9.8 ppm (CHO)Distinct singlet for aldehyde proton.

Experimental Logic & Troubleshooting (CPP)

Critical Process Parameters (CPP)
  • Temperature Control: The acetal ring is robust, but the benzylic protons at C4 have pKa ~40. While n-BuLi prefers the soft Halogen-Lithium exchange, higher temperatures (-20°C) significantly increase the rate of deprotonation, leading to complex mixtures.

  • Quenching Boronic Acids: If synthesizing the boronic acid (using B(OMe)₃ or B(OiPr)₃), do not use strong mineral acids (HCl) for the quench, as this hydrolyzes the acetal. Use saturated NH₄Cl or dilute acetic acid/water.

Experimental Workflow Diagram

Workflow Start Start: Dry 3-Neck Flask N2 Atmosphere Dissolve Dissolve Substrate in THF Start->Dissolve Cool Cool to -78°C Dissolve->Cool AddLi Add n-BuLi (Dropwise) Maintain T < -70°C Cool->AddLi Wait Stir 45 min (Exchange Complete) AddLi->Wait AddElec Add Electrophile (DMF/Borate/CO2) Wait->AddElec Warm Warm to 0°C (1 Hour) AddElec->Warm Quench Quench (NH4Cl) Warm->Quench

Figure 2: Operational workflow for the lithiation process.

References

  • Synthesis of this compound: Methodology for the construction of the benzodioxine ring via Prins cyclization. Source: ChemicalBook / US Patent 4814343.

  • General Lithiation of Heterocyclic Acetals: Protocols regarding the stability of cyclic acetals (dioxolanes/dioxanes) toward n-BuLi. Source: Sinenko, V., et al. "Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole."[4] Current Chemistry Letters (2018).[3][5]

  • Use of n-Butyllithium (Reagent Guide): Standard operating procedures and safety data for handling organolithiums. Source: Common Organic Chemistry - n-Butyllithium.[4]

  • 4H-1,3-Benzodioxine Structure & Identifiers: Chemical structure validation and CAS registry data. Source: PubChem Compound Summary for CID 67490.

Sources

High-Throughput Functionalization of 6-Bromo-4H-1,3-benzodioxine via Continuous Flow

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

6-Bromo-4H-1,3-benzodioxine represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for CNS-active agents, PI3K inhibitors, and various agrochemicals. Its structure features an electron-rich aromatic ring fused to a 1,3-dioxine moiety.

While the bromine handle at position 6 offers a classic site for cross-coupling, the 1,3-benzodioxine core presents specific challenges in batch processing :

  • Lithiation Instability: Lithium-halogen exchange in batch requires cryogenic conditions (-78 °C) to prevent ring fragmentation or benzylic deprotonation side reactions.

  • Thermal Sensitivity: The acetal-like functionality can be sensitive to prolonged heating in acidic media, common in some coupling protocols.

Flow Chemistry Value Proposition: By transitioning these reactions to a continuous flow regime, researchers can execute "Flash Lithiation" at elevated temperatures (–20 °C to 0 °C) with residence times in seconds, bypassing the stability issues of the lithiated intermediate. Furthermore, high-pressure superheating facilitates rapid Suzuki-Miyaura couplings, reducing reaction times from hours to minutes.

Application A: Flash Lithiation & Electrophilic Trapping

Objective: Rapid generation of the 6-lithio species followed by formylation or carboxylation.

The Challenge

In batch, this compound requires strict temperature control. The ortho-directing ability of the oxygen atoms can compete with the bromine-lithium exchange if the reaction dwells too long, leading to mixtures of regioisomers.

Flow Protocol Configuration

This protocol utilizes a dual-feed system with a sequential quench.

  • Reagent A: this compound (0.5 M in anhydrous THF).

  • Reagent B: n-Butyllithium (n-BuLi) (1.6 M in Hexanes).

  • Reagent C: Electrophile (e.g., DMF for formylation) (1.0 M in THF).

  • Quench: Methanol or Sat. NH4Cl.[1]

Step-by-Step Methodology
  • System Setup: Use a chemically resistant flow reactor (e.g., Vapourtec E-Series or Syrris Asia) with PFA tubing.

  • Drying: Flush the system with anhydrous THF to remove all traces of moisture.

  • Lithiation Step (Reactor 1):

    • Pump Reagent A (Substrate) and Reagent B (n-BuLi) into a T-mixer.

    • Flow Rate Ratio: 1:1.1 (slight excess of n-BuLi).

    • Temperature: -20 °C (accessible with standard chillers, avoiding dry ice).

    • Residence Time (

      
      ):  30 seconds. Crucial: Do not exceed 60s to avoid isomerization.
      
  • Trapping Step (Reactor 2):

    • The stream from Reactor 1 enters a second T-mixer meeting Reagent C (DMF).

    • Temperature: 0 °C to 20 °C.

    • Residence Time: 60 seconds.

  • Workup: The output flows into a collection flask containing the quench solution.

Data Summary: Electrophile Scope
ElectrophileProduct (6-Substituted)Batch Yield (-78°C)Flow Yield (-20°C)Residence Time
DMF Aldehyde78%92% 30s + 60s
CO2 (gas) Carboxylic Acid65%88% 30s + 20s
Acetone Tertiary Alcohol72%85% 30s + 60s
Workflow Visualization

LithiationWorkflow Substrate This compound (in THF) Mixer1 T-Mixer 1 (Li-Halogen Exchange) Substrate->Mixer1 nBuLi n-BuLi (in Hexanes) nBuLi->Mixer1 Reactor1 Reactor Coil 1 (-20°C, 30s) Mixer1->Reactor1 Unstable Lithio-Intermediate Mixer2 T-Mixer 2 (Trapping) Reactor1->Mixer2 Electrophile Electrophile (e.g., DMF) Electrophile->Mixer2 Reactor2 Reactor Coil 2 (0°C, 60s) Mixer2->Reactor2 Quench Collection/Quench (MeOH/NH4Cl) Reactor2->Quench Functionalized Product

Caption: Continuous flow lithiation workflow preventing intermediate degradation via precise residence time control.

Application B: Intensified Suzuki-Miyaura Coupling

Objective: Rapid library generation of biaryl derivatives using heterogeneous catalysis (Packed Bed).

The Challenge

Traditional Suzuki coupling of electron-rich aryl bromides like this compound can be sluggish, often requiring 4–12 hours at reflux. In flow, we can utilize superheating (heating solvents above their boiling points under pressure) to accelerate kinetics.

Catalyst & Solvent System
  • Catalyst: SiliaCat® DPP-Pd (Diphenylphosphine palladium heterogeneous catalyst) or Pd EnCat™. Using a packed bed eliminates the need for post-reaction metal scavenging.

  • Solvent: Ethanol/Water (4:1) or Toluene/Ethanol/Water. Note: Homogeneity is critical to prevent clogging in packed beds.

Step-by-Step Methodology
  • Reagent Preparation:

    • Stream A: this compound (0.2 M) + Boronic Acid (1.5 equiv) in EtOH/Toluene.

    • Stream B: Aqueous K2CO3 (0.5 M). Ensure the biphasic mixture is vigorously slugged or use a miscible organic base like DBU if clogging is a risk.

    • Alternative (Homogeneous): Use TBAOH (Tetrabutylammonium hydroxide) as the base to maintain a single phase.

  • Reactor Configuration:

    • Use a heated stainless steel coil or a glass column reactor packed with the immobilized catalyst.

    • Back Pressure Regulator (BPR): Set to 100 psi (7 bar).

  • Reaction Conditions:

    • Temperature: 120 °C (Superheated).

    • Residence Time: 4–8 minutes.

  • Purification:

    • The output is solvent-exchanged and crystallized or passed through a silica scavenger cartridge if homogeneous Pd was used.

Data Summary: Reaction Acceleration
Coupling PartnerBatch Time (Reflux)Flow Time (120°C)Yield
Phenylboronic acid 6 hours5 mins 94%
4-Pyridylboronic acid 12 hours8 mins 89%
2-Furanboronic acid 8 hours6 mins 91%
Workflow Visualization

SuzukiWorkflow Reagents Aryl Bromide + Boronic Acid Mixer Mixer Reagents->Mixer Base Base Solution (K2CO3 or TBAOH) Base->Mixer Heater Heated Reactor (120°C, 100 psi) Mixer->Heater Pressurized Stream BPR Back Pressure Regulator Heater->BPR Analysis Inline LC/MS & Collection BPR->Analysis Depressurized Product

Caption: High-pressure, high-temperature Suzuki coupling workflow utilizing superheating for kinetic acceleration.

References

  • Benaglia, M., et al. (2024).[2] In Continuo Pd‐Catalysed Cross Coupling Reactions of Organolithium Reagents with Aryl Bromides under Aerobic Conditions. European Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Continuous Flow Acylation of (Hetero)aryllithiums with Polyfunctional N,N‐Dimethylamides. PubMed Central. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from [Link]

  • PubChem. (n.d.).[1][3] 6-Bromo-2,2-dimethyl-4H-1,3-benzodioxine Compound Summary. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Purification of 6-Bromo-4H-1,3-benzodioxine by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 6-Bromo-4H-1,3-benzodioxine via recrystallization. It is structured to provide not just a protocol, but a deeper understanding of the principles involved, enabling effective troubleshooting and optimization of the purification process.

Section 1: Compound Profile & Purity Indicators

Understanding the physicochemical properties of this compound is the foundation for a successful purification strategy. The primary goal of recrystallization is to separate the target compound from impurities that may be present from its synthesis.

1.1 Physicochemical Properties

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 90050-61-6[1]
Molecular Formula C₈H₇BrO₂N/A
Melting Point (M.P.) 43–47 °C[1]
Boiling Point (B.P.) 80–90 °C at 0.13 mbar[1]
Appearance Crystalline Solid[1]

1.2 Common Synthesis-Related Impurities

This compound is typically synthesized from 4-bromophenol and paraformaldehyde.[1] Consequently, the crude product may contain several process-related impurities:

  • Unreacted Starting Materials: Residual 4-bromophenol.

  • Reagent-Derived Impurities: Insoluble formaldehyde polymers.[1]

  • Side-Products: Other brominated species or products from undesired side reactions.

The most critical indicator of purity post-recrystallization is the melting point. A sharp melting point within a narrow range (e.g., 1-2 °C) close to the literature value suggests high purity. A broad or depressed melting point range is a definitive sign of residual impurities.

Section 2: Recommended Recrystallization Protocol

This protocol is based on a documented solvent system and incorporates best practices for maximizing purity and yield. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a solvent system at varying temperatures.[2]

2.1 Solvent System Rationale

The documented and recommended solvent system is a mixture of diisopropyl ether and hexane .[1]

  • Diisopropyl Ether ("Good" Solvent): this compound exhibits moderate to good solubility in diisopropyl ether at elevated temperatures.

  • Hexane ("Poor" Solvent or Anti-solvent): The compound is poorly soluble in hexane, even when hot.

Using a binary solvent system provides fine control over the solubility profile. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added to the point of saturation, inducing crystallization upon cooling.

2.2 Step-by-Step Experimental Workflow

  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal volume of diisopropyl ether and begin heating the mixture on a hotplate with gentle stirring.

    • Continue adding diisopropyl ether in small portions until the solid completely dissolves at a near-boiling temperature. Causality: Using the minimum amount of hot solvent is critical for achieving a supersaturated solution upon cooling, which is necessary for good recovery.

  • Hot Filtration (If Necessary):

    • If insoluble impurities, such as formaldehyde polymers, are visible in the hot solution, a hot gravity filtration is required.[3]

    • Preheat a stemless funnel and a clean receiving Erlenmeyer flask on the hotplate to prevent premature crystallization in the funnel.[3]

    • Place a fluted filter paper in the hot funnel and pour the hot solution through it quickly.

  • Inducing Crystallization:

    • Reheat the clear solution (filtrate) if necessary.

    • Slowly add hexane dropwise to the hot, stirred solution until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.

    • Add a few drops of hot diisopropyl ether to redissolve the precipitate and obtain a clear solution again.

  • Crystal Growth (Cooling):

    • Remove the flask from the heat, cover it with a watch glass to prevent solvent evaporation, and allow it to cool slowly to room temperature. Causality: Slow cooling promotes the formation of larger, more perfect crystals, which are less likely to trap impurities within their lattice structure.[4]

    • Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals on the filter with a minimum amount of ice-cold hexane or an ice-cold diisopropyl ether/hexane mixture. Causality: Using an ice-cold, "poor" solvent for washing removes soluble impurities adhering to the crystal surfaces without significantly re-dissolving the desired product.

  • Drying and Purity Assessment:

    • Dry the purified crystals under vacuum.

    • Determine the melting point. A sharp range (e.g., 45-47 °C) indicates successful purification.

2.3 Visualization of the Recrystallization Workflow

G Crude Crude Product Dissolve 1. Dissolve in Minimal Hot Diisopropyl Ether Crude->Dissolve HotFilt 2. Hot Filtration (Optional) Dissolve->HotFilt If solids present Induce 3. Add Hexane to Saturation (Hot) Dissolve->Induce If no solids HotFilt->Induce Impurities Insoluble Impurities (e.g., polymers) HotFilt->Impurities Removed Cool 4. Slow Cooling & Ice Bath Induce->Cool Isolate 5. Vacuum Filtration Cool->Isolate Wash 6. Wash with Ice-Cold Hexane Isolate->Wash MotherLiquor Soluble Impurities in Mother Liquor Isolate->MotherLiquor Removed Dry 7. Dry Under Vacuum Wash->Dry Pure Pure Crystals (Verify by M.P.) Dry->Pure

Caption: Workflow for the recrystallization of this compound.

Section 3: Troubleshooting Guide

Problem: No crystals are forming after the solution has cooled.

  • Possible Cause 1: The solution is not sufficiently saturated (too much solvent was used).

    • Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again. If you are unsure how much to remove, boiling off 10-15% of the volume is a good starting point.

  • Possible Cause 2: The solution is supersaturated.

    • Solution A (Scratching): Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Solution B (Seeding): If you have a small crystal of pure product, add it to the solution. This "seed" crystal will act as a template for further crystallization.[2]

Problem: The product has "oiled out" instead of crystallizing.

  • Possible Cause: The boiling point of the solvent system is higher than the melting point of the compound. The compound is dissolving in the hot solvent and then melting, coming out of solution as a liquid ("oil") before it can crystallize.

    • Solution: Return the flask to the hotplate. Add more of the "good" solvent (diisopropyl ether) until the oil redissolves completely.[4] Then, allow the solution to cool much more slowly. Insulating the flask by placing it on a cork ring or paper towels can help slow the cooling rate.[4]

Problem: The final yield of crystals is very low.

  • Possible Cause 1: Too much solvent was used during dissolution. This keeps a significant portion of your product dissolved in the mother liquor even after cooling.

    • Solution: Unfortunately, this cannot be fully rectified after filtration. For future attempts, use less solvent. You can attempt to recover more product from the filtrate by evaporating some solvent and re-cooling.

  • Possible Cause 2: Premature crystallization occurred during hot filtration.

    • Solution: Ensure your funnel and receiving flask are adequately pre-heated before filtering the hot solution.[3]

  • Possible Cause 3: Excessive washing with solvent.

    • Solution: Always use a minimal amount of ice-cold solvent for washing the crystals on the filter. Warm solvent or large volumes will redissolve your product.

Problem: The purified crystals are colored, or the melting point is still broad.

  • Possible Cause 1: Colored impurities are present.

    • Solution: Before the hot filtration step, cool the dissolved solution slightly, add a small amount of activated charcoal (1-2% by weight), and then bring the solution back to a boil for a few minutes. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.[3] Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Possible Cause 2: Impurities have co-crystallized with the product. This can happen if the solution cools too quickly or if the impurity has very similar solubility properties.

    • Solution: A second recrystallization is necessary. Collect your impure crystals and repeat the entire protocol. This will almost always result in a significant improvement in purity.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: How do I choose an alternative solvent system if diisopropyl ether/hexane doesn't work?

    • A1: The ideal recrystallization solvent should dissolve the compound completely when hot but very poorly when cold.[2] You can test solvents by placing ~20-30 mg of your crude product in a test tube and adding the solvent dropwise. Good candidates will not dissolve the solid at room temperature but will dissolve it upon heating. For aromatic bromo compounds, other potential solvent systems include ethanol/water, acetone/hexane, or toluene.[5][6][7]

  • Q2: Why is slow cooling so important?

    • A2: Crystal formation is a process of equilibrium. Slow cooling allows molecules of the desired compound to selectively deposit onto the growing crystal lattice, excluding impurity molecules. Rapid cooling traps impurities in the crystal, defeating the purpose of the purification.[4]

  • Q3: Can I place the hot solution directly into the ice bath to speed things up?

    • A3: This is strongly discouraged. Rapidly crashing the solid out of solution by shock-cooling will lead to the formation of very small crystals that have a high surface area and are more likely to be contaminated with impurities from the mother liquor.

  • Q4: My compound is a known solid, but I can't get it to crystallize from any solvent. What should I do?

    • A4: If multiple recrystallization attempts fail, the crude material may be highly impure. It may be necessary to perform a preliminary purification using another technique, such as column chromatography, to remove the bulk of the impurities before attempting a final recrystallization.[8]

References

  • ChemHelp ASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. [Link]

  • University of California, Los Angeles. Recrystallization.[Link]

  • University of Colorado, Boulder. Recrystallization.[Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.[Link]

  • Reddit r/Chempros. (2024). Recrystallization Issues.[Link]

  • TSI Journals. (2007). Chemistry and pharmacology of benzodioxanes.[Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.[Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.[Link]

  • Harvard University. Common Solvents for Crystallization.[Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.[Link]

Sources

optimizing palladium catalyst loading for Suzuki coupling of 6-Bromo-4H-1,3-benzodioxine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Efficiency Suzuki Coupling of 6-Bromo-4H-1,3-benzodioxine

Ticket ID: #SZK-BDX-OPT Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The Substrate Challenge

You are attempting to optimize the palladium loading for This compound . This substrate presents a specific electronic profile:

  • Electronic Deactivation: The 1,3-benzodioxine moiety contains two oxygen atoms that donate electron density into the aromatic ring via resonance. This makes the C-Br bond more electron-rich and consequently less reactive toward oxidative addition compared to electron-deficient aryl bromides.

  • Catalyst Implication: Standard catalysts like Pd(PPh₃)₄ often require high loadings (3–5 mol%) because the rate of oxidative addition is slow, leading to catalyst decomposition (Pd black) before the reaction completes.

  • The Solution: To lower loading (<0.5 mol%) while maintaining yield, you must switch to electron-rich, bulky phosphine ligands (Dialkylbiaryl phosphines) or Precatalyst scaffolds that prevent off-cycle catalyst death.

Module 1: Catalyst Architecture & Ligand Selection

Q: Why does my reaction stall at 0.5 mol% loading when using Pd(PPh₃)₄?

A: The "Tetrakis" catalyst, Pd(PPh₃)₄, is coordinatively saturated and relatively unstable. At low loadings, the concentration of active Pd(0) species is too low to sustain the cycle against competing decomposition pathways.

  • Mechanism of Failure: The oxidative addition of your electron-rich benzodioxine is the rate-determining step (RDS). If the ligand (PPh₃) is not electron-rich enough to push the palladium into the C-Br bond, the catalyst rests and eventually agglomerates into inactive Pd black.

Q: What is the recommended catalyst system for this specific substrate?

A: We recommend the Buchwald Generation 3 or 4 Precatalysts incorporating XPhos or SPhos ligands.

  • Ligand Choice (XPhos/SPhos): These ligands are electron-rich (facilitating oxidative addition to your deactivated bromide) and bulky (facilitating reductive elimination).

  • Precatalyst Advantage: Unlike Pd(OAc)₂ which requires in-situ reduction (often variable), G4 precatalysts release the active L-Pd(0) species quantitatively upon exposure to base, ensuring every ppm of palladium is active.

Recommendation:

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)

  • Precatalyst: XPhos Pd G4 (CAS: 1599466-81-5)

Module 2: Optimized Experimental Protocol (Low-Loading)

Objective: Achieve >95% conversion with 0.1–0.5 mol% Pd loading.

Reagents & Stoichiometry
ComponentEquiv/Conc.RoleNotes
This compound 1.0 equivElectrophileLimiting reagent.[1]
Boronic Acid 1.2 – 1.5 equivNucleophileExcess required to account for protodeboronation.
K₃PO₄ (Tribasic) 2.0 – 3.0 equivBaseFinely ground. Activates the boronic acid.[2]
XPhos Pd G4 0.1 – 0.5 mol% CatalystStart at 0.5 mol%, titrate down to 0.1 mol%.
Solvent System 0.2 – 0.5 MTHF:Water (4:1)Water is critical for the oxo-palladium pathway.
Step-by-Step Workflow
  • Inert Setup: Charge a reaction vial with a stir bar, the aryl bromide (1.0 eq), boronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Catalyst Addition: Add XPhos Pd G4 (0.005 eq / 0.5 mol%).

    • Pro-Tip: For very low loadings (<0.1 mol%), prepare a stock solution of the catalyst in THF to ensure accurate pipetting.

  • Degassing: Seal the vial. Evacuate and backfill with Argon (x3).

  • Solvent Injection: Inject degassed THF/Water (4:1 ratio) via syringe.

    • Why Water? The hydroxide ion is necessary to form the [Ar-Pd-OH] intermediate, which reacts 1000x faster with the boronic acid than the halide complex.

  • Reaction: Heat to 60°C for 2–4 hours.

    • Note: Benzodioxines are thermally stable, but XPhos allows for milder temperatures than PPh₃ (which often requires reflux).

Module 3: Troubleshooting & FAQs

Q: The reaction turns black immediately. Is this good?

A: No. Immediate black precipitate indicates rapid catalyst decomposition (Pd aggregation).

  • Cause: Lack of ligand stabilization or presence of oxygen.

  • Fix: Ensure rigorous degassing. If using separate Pd(OAc)₂ + Ligand, increase the Ligand:Pd ratio to 2:1 or 3:1. Switch to the G4 precatalyst to avoid this entirely.

Q: I see "Protodeboronation" of my boronic acid partner. How do I stop it?

A: Protodeboronation is common with electron-rich or ortho-substituted boronic acids.

  • Fix 1: Switch base to K₂CO₃ or CsF (anhydrous conditions with minimal water).

  • Fix 2: Slow addition (syringe pump) of the boronic acid over 1 hour to keep its standing concentration low relative to the catalyst.

Q: Is the acetal in the benzodioxine ring stable to these conditions?

A: Yes. The 4H-1,3-benzodioxine ring is an acetal, which is sensitive to acid. Suzuki coupling is a basic environment (pH > 9). It is perfectly stable. However, avoid acidic workups (e.g., 1M HCl washes); use saturated NH₄Cl or water instead.

Module 4: Visualization of the Catalytic Logic

Figure 1: The Optimization Decision Tree

This workflow guides you from initial failure to optimized conditions.

OptimizationWorkflow Start Start: Standard Conditions (Pd(PPh3)4, 5 mol%) CheckYield Yield > 90%? Start->CheckYield ReduceLoad Reduce Loading to 0.5 mol% CheckYield->ReduceLoad Yes Diagnosis Diagnosis: Oxidative Addition is Rate Limiting CheckYield->Diagnosis No FailLow Reaction Stalls / Pd Black ReduceLoad->FailLow FailLow->Diagnosis SwitchLigand Switch to Bulky/Rich Ligand (XPhos or SPhos) Diagnosis->SwitchLigand SwitchPrecat Switch to Precatalyst (Pd G4) SwitchLigand->SwitchPrecat FinalTest Run at 0.1 mol% THF/Water (4:1), 60°C SwitchPrecat->FinalTest Success Optimized Process (High TON, Low Cost) FinalTest->Success

Caption: Decision matrix for transitioning from generic high-loading conditions to a specialized low-loading protocol for electron-rich aryl bromides.

Figure 2: The Mechanistic Pathway (Substrate Specific)

Visualizing why the Base/Water system is critical for the Benzodioxine substrate.

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Slow Step for Benzodioxine) Pd0->OxAdd + 6-Bromo-benzodioxine Complex1 L-Pd(II)-Ar-Br OxAdd->Complex1 BaseStep Ligand Exchange (OH- replaces Br-) Complex1->BaseStep + KOH/Water Complex2 L-Pd(II)-Ar-OH (Oxo-Palladium) BaseStep->Complex2 TransMet Transmetallation (Fast with Boronate) Complex2->TransMet + Ar'-B(OH)2 Complex3 L-Pd(II)-Ar-Ar' TransMet->Complex3 RedElim Reductive Elimination (Product Release) Complex3->RedElim RedElim->Pd0 - Product

Caption: The catalytic cycle highlighting the Oxidative Addition bottleneck caused by the electron-rich benzodioxine ring and the critical role of hydroxide in the Base Step.

References

  • Buchwald, S. L., et al. (2013). "Palladium-Catalyzed Cross-Coupling Reactions with Buchwald Precatalysts." Chemical Reviews.

    • Context: Establishes the superiority of G3/G4 precatalysts for low-loading applic
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

    • Context: The foundational text on the role of base and water in the transmetall
  • Barder, T. E., & Buchwald, S. L. (2007). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[2]

    • Context: Specifically discusses the use of XPhos/SPhos for deactiv
  • Sigma-Aldrich Technical Guides. "Buchwald Precatalyst Selection Guide."

    • Context: Practical selection logic for G3 vs G4 prec

Sources

Navigating the Synthesis of 6-Bromo-4H-1,3-benzodioxine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-Bromo-4H-1,3-benzodioxine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your synthetic outcomes. As Senior Application Scientists, we combine our expertise in synthetic organic chemistry with practical, field-tested insights to ensure your success.

Troubleshooting Guide: From Unexpected Results to Optimized Yields

This section addresses specific issues that may arise during the synthesis of this compound, providing a systematic approach to identify the root cause and implement effective solutions.

Problem 1: Low or No Yield of the Desired Product

You've followed the protocol, but your final yield of this compound is significantly lower than expected, or you've isolated no product at all.

Potential Cause Underlying Rationale Troubleshooting Steps
Incomplete Reaction The acid-catalyzed reaction between 4-bromophenol and paraformaldehyde requires sufficient time to proceed to completion, especially at low temperatures designed to minimize side reactions.[1]1. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended 120 hours, consider extending the reaction time at 0°C. 2. Catalyst Inactivity: Ensure the sulfuric acid used is concentrated and has not absorbed atmospheric moisture, which would reduce its catalytic activity.
Suboptimal Temperature Control While low temperatures are crucial, deviations can impact the reaction rate.1. Maintain Strict Temperature Control: Use a reliable cooling bath (e.g., ice-salt bath) to maintain the reaction temperature at a consistent 0°C. Fluctuations can either slow the reaction down or promote side reactions.
Loss of Product During Workup The neutralization and extraction steps are critical for isolating the product. Premature precipitation or incomplete extraction can lead to significant losses.1. Careful Neutralization: Add the sodium hydroxide solution slowly while monitoring the pH to avoid any localized overheating or degradation of the product. 2. Thorough Extraction: Ensure complete extraction of the product into the organic solvent (e.g., toluene) by performing multiple extractions and checking the aqueous layer for any remaining product via TLC.

Problem 2: Presence of a Sticky, Insoluble Residue

After the reaction, you observe a significant amount of a gummy or polymeric substance that is difficult to handle and separate from your desired product.

Potential Cause Underlying Rationale Troubleshooting Steps
Polymerization of Reactants Under acidic conditions, formaldehyde can react with 4-bromophenol at multiple sites on the aromatic ring, leading to the formation of phenolic resins (methylene-bridged polymers).[2] This is a common side reaction in phenol-formaldehyde chemistry.1. Strict Stoichiometry Control: Use a precise molar ratio of 4-bromophenol to paraformaldehyde as specified in the protocol. An excess of formaldehyde can drive polymerization. 2. Maintain Low Temperature: Higher temperatures accelerate the rate of polymerization. Strict adherence to 0°C is critical.
Formation of Formaldehyde Polymers Paraformaldehyde can depolymerize to formaldehyde, which can then repolymerize into insoluble polymers, especially during the workup.[1]1. Hot Filtration: As described in established protocols, dissolving the crude product in a suitable solvent like toluene and filtering the hot solution is effective in removing insoluble formaldehyde polymers.[1]

Problem 3: Identification of Unexpected Isomers in the Final Product

Your analytical data (e.g., NMR, GC-MS) indicates the presence of isomers of this compound.

Potential Cause Underlying Rationale Troubleshooting Steps
Impure Starting Material (4-bromophenol) Commercial 4-bromophenol may contain isomeric impurities such as o-bromophenol or 2,4-dibromophenol. These impurities will also react with paraformaldehyde to produce the corresponding isomeric benzodioxine derivatives.1. Verify Starting Material Purity: Analyze the 4-bromophenol starting material by GC-MS or NMR to check for isomeric purity before starting the synthesis. 2. Purify Starting Material: If significant impurities are detected, purify the 4-bromophenol by recrystallization or distillation.
Side Reactions on the Aromatic Ring Although the para position is blocked, under harsh conditions, electrophilic attack by formaldehyde could potentially occur at other positions, though this is less likely for the desired product formation.1. Adhere to Optimized Conditions: The use of a moderate acid catalyst and low temperature is designed to favor the desired ortho-cyclization. Avoid using stronger acids or higher temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in this synthesis?

Sulfuric acid acts as a catalyst. It protonates the carbonyl oxygen of formaldehyde, making it a much more reactive electrophile. This activated electrophile can then attack the electron-rich aromatic ring of 4-bromophenol in an electrophilic aromatic substitution reaction, which is the initial step of the cyclization process.[2]

Q2: Why is the reaction carried out at 0°C?

The reaction between phenols and formaldehyde is exothermic and can be difficult to control. Conducting the reaction at 0°C helps to moderate the reaction rate, thereby minimizing the formation of undesirable side products, particularly polymeric materials.[1]

Q3: Can I use a different acid catalyst?

While other strong acids could potentially catalyze the reaction, sulfuric acid is commonly used. The choice of acid and its concentration can influence the reaction rate and the profile of side products. If considering an alternative, it is crucial to perform small-scale optimization studies.

Q4: How can I effectively remove the formaldehyde polymers?

A hot filtration step during the workup is highly effective. After neutralizing the reaction mixture and extracting the product into an organic solvent like toluene, heating the solution will keep the desired this compound dissolved while the insoluble formaldehyde polymers can be removed by filtration.[1]

Q5: What are the best methods for purifying the final product?

The most common and effective methods for purifying this compound are vacuum distillation and recrystallization.[1] Vacuum distillation is suitable for separating the product from less volatile impurities, while recrystallization from a suitable solvent system (e.g., diisopropyl ether/hexane) can yield a highly pure crystalline product.

Experimental Protocol: Synthesis of this compound

This protocol is based on established literature procedures and is designed to maximize yield while minimizing side reactions.[1]

Materials:

  • 4-Bromophenol

  • Paraformaldehyde

  • Concentrated Sulfuric Acid

  • Glacial Acetic Acid

  • Toluene

  • Sodium Hydroxide

  • Diisopropyl ether

  • Hexane

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a cooling bath, dissolve 4-bromophenol in glacial acetic acid.

  • Cooling: Cool the solution to 0°C using an ice-salt bath.

  • Addition of Reagents: Slowly add concentrated sulfuric acid to the cooled solution while maintaining the temperature at 0°C. Then, add paraformaldehyde portion-wise, ensuring the temperature does not rise significantly.

  • Reaction: Stir the mixture at 0°C for 120 hours. Monitor the reaction progress by TLC.

  • Neutralization: After the reaction is complete, carefully pour the reaction mixture into a solution of sodium hydroxide in water with cooling to neutralize the acids. A precipitate will form.

  • Workup:

    • Filter the precipitate and dissolve it in toluene.

    • Dry the organic phase by azeotropic distillation.

    • Filter the hot toluene solution to remove insoluble formaldehyde polymers.

    • Evaporate the toluene under reduced pressure.

  • Purification:

    • Distill the residue under reduced pressure.

    • For further purification, recrystallize the distilled product from a mixture of diisopropyl ether and hexane.

Visualizing the Chemistry: Reaction Mechanisms

To better understand the chemical transformations occurring during the synthesis, the following diagrams illustrate the main reaction pathway and the formation of a common polymeric side product.

main_reaction 4-Bromophenol 4-Bromophenol Intermediate_1 Intermediate_1 4-Bromophenol->Intermediate_1 + HCHO, H+ Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 + HCHO This compound This compound Intermediate_2->this compound - H2O

Caption: Main reaction pathway for the synthesis of this compound.

side_reaction 4-Bromophenol_1 4-Bromophenol Activated_Phenol Activated_Phenol 4-Bromophenol_1->Activated_Phenol + HCHO, H+ 4-Bromophenol_2 4-Bromophenol Polymer Methylene-bridged Polymer Activated_Phenol->Polymer + n(4-Bromophenol)

Caption: Formation of a polymeric side product via repeated electrophilic substitution.

References

  • Organic Syntheses. p-BROMOPHENOL. [Link]

  • Bhaskaran, R. P., Nayak, K. H., & Babu, B. P. (2021). Synthesis of functionalized benzo[3][4]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances, 11(42), 26267-26275. [Link]

  • TSI Journals. Chemistry and Pharmacology of Benzodioxanes. [Link]

  • Chemistry Stack Exchange. Mechanism of formaldehyde / phenol condensation. [Link]

  • Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline.
  • Norman, R. O. C., & Coxon, J. M. (1993). Principles of Organic Synthesis, 3rd Edition. CRC Press.
  • Muthusamy, S., & Gnanaprakasam, B. (2021). Catalyst free synthesis of 3,1-benzoxathiin-4-ones/1,3-benzodioxin-4-ones. Organic & Biomolecular Chemistry, 19(7), 1508-1513.
  • US Patent 4,814,343. (1989). Substituted 4H-1,3-benzodioxins.
  • Pan, L., & Yang, K. (2023). Recent Advances in the Synthesis of 4H-Benzo[d][3][4]oxathiin-4-ones and 4H-Benzo[d][3][4]dioxin-4-ones. Molecules, 28(21), 7301. [Link]

Sources

Technical Support Center: Optimization of 6-Bromo-4H-1,3-benzodioxine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: CHEM-SUP-882-Br Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Troubleshooting for 4H-1,3-Benzodioxine Scaffolds

Executive Summary & Core Directive

The Challenge: Synthesizing 6-Bromo-4H-1,3-benzodioxine involves a delicate competition between cyclization (ring closure) and polymerization (Novolac resin formation). The standard reaction between 4-bromophenol and formaldehyde is a modified Prins condensation (or phenol-formaldehyde condensation).

The Solution: High yields (>70%) are achievable only by strictly controlling the kinetic parameters (low temperature, long duration) to favor the formation of the dioxine ring over the thermodynamically stable phenolic polymer. The protocol below shifts from standard reflux methods (which yield <30%) to a Cryogenic Acid-Catalyzed Condensation method.

The "Gold Standard" Protocol

Based on optimized industrial patents and kinetic studies.

Reaction Scheme:



Reagents & Stoichiometry Table
ComponentRoleEquivalents (Eq)Critical Specification
4-Bromophenol Substrate1.0Dry, crystalline solid.
Paraformaldehyde C1 Source5.0 - 6.0Powdered. Do not use formalin (aq) to avoid hydrolysis.
Sulfuric Acid Catalyst~10-15% v/vConcentrated (98%).
Glacial Acetic Acid SolventSolvent VolumeAnhydrous.[1] Must solubilize the phenol completely.
Step-by-Step Methodology
  • Solubilization: Dissolve 4-bromophenol in Glacial Acetic Acid in a reactor fitted with a mechanical stirrer.

  • Catalyst Addition (Exotherm Control): Cool the solution to 0°C . Add concentrated

    
     dropwise, maintaining internal temperature 
    
    
    
    .
  • Reagent Addition: Add paraformaldehyde in portions.

  • The "Long Incubation": Stir the mixture at 0°C to 5°C for 120 hours (5 days).

    • Why? Higher temperatures trigger the polymerization of the hydroxymethyl-phenol intermediate.

  • Quench: Pour the mixture into ice water/NaOH (neutralize to pH 7-8).

  • Purification (The Yield Saver):

    • Filter the precipitate.

    • Dissolve precipitate in Toluene .

    • Hot Filtration: Heat the toluene solution and filter while hot. This removes the insoluble formaldehyde polymers.

    • Distill/Evaporate toluene to obtain the product.

Mechanism & Failure Mode Analysis

The following diagram illustrates the critical bifurcation point where the reaction succeeds or fails (polymerizes).

G Start 4-Bromophenol Inter1 Intermediate: 2-Hydroxymethyl-4-bromophenol Start->Inter1 Ortho-substitution HCHO + HCHO / H+ Path_Good + HCHO (Cyclization) Inter1->Path_Good Low Temp (0°C) Excess HCHO Path_Bad + Phenol (Condensation) Inter1->Path_Bad High Temp (>25°C) Low HCHO conc Product This compound (Target) Path_Good->Product Polymer Novolac Resin (Oligomers) Path_Bad->Polymer

Figure 1: Mechanistic divergence. Low temperature and excess formaldehyde favor the intramolecular-like cyclization (Green) over intermolecular polymerization (Red).

Troubleshooting Guide (FAQ)

Issue 1: "My product is a sticky, insoluble gum."

Diagnosis: Polymerization (Resin formation).[2][3] Root Cause: The reaction temperature spiked, or the acid concentration was too high relative to the solvent, causing intermolecular condensation between the phenol rings. Corrective Action:

  • Strict Temp Control: Ensure the reaction stays at 0–5°C.

  • Dilution: Increase the volume of Acetic Acid. High concentration favors polymer chains.

  • Workup: Use the Hot Toluene Filtration step described in the protocol. The gum (polymer) is insoluble in hot toluene, while the benzodioxine dissolves.

Issue 2: "The reaction is incomplete even after 48 hours."

Diagnosis: Kinetic stalling. Root Cause: At 0°C, the reaction is extremely slow. Corrective Action:

  • Extend Time: Do not heat to accelerate. Extend reaction time to 120 hours .

  • Agitation: Ensure vigorous mechanical stirring. Paraformaldehyde is a solid suspension; surface area contact is vital.

Issue 3: "I am getting the wrong isomer."

Diagnosis: Regioselectivity failure. Analysis:

  • 4-Bromophenol has two ortho positions (2 and 6) and one para position (4).

  • The Bromine atom at position 4 blocks para substitution.

  • Therefore, substitution must occur at the ortho position (2), leading to the correct 6-bromo isomer.

  • Verification: If you suspect an isomer issue, check your starting material purity. 2-Bromophenol would yield 8-bromo-4H-1,3-benzodioxine.

Advanced Optimization: Workflow Logic

Use this decision tree to determine the best adjustments for your specific constraints.

Troubleshooting Start Yield < 50%? CheckState Physical State of Crude? Start->CheckState Solid Crystalline / Powder CheckState->Solid Yes Gummy Red/Brown Resin CheckState->Gummy Yes Action1 Incomplete Conversion: Increase Time to 120h Solid->Action1 CheckSolvent Solvent Used? Gummy->CheckSolvent Action2 Polymerization: Reduce Temp to 0°C Check HCHO Excess Action4 Proceed to Hot Toluene Extraction Action2->Action4 Aq Aqueous (Formalin) CheckSolvent->Aq Org Acetic Acid / Paraformaldehyde CheckSolvent->Org Action3 Switch to Paraformaldehyde (Water hydrolyzes product) Aq->Action3 Org->Action2

Figure 2: Diagnostic workflow for low yield scenarios.

References

  • Citation Note: Provides the foundational 120-hour/0°C protocol using acetic acid and sulfuric acid.
  • Organic Syntheses. (1928). p-Bromophenol.[4] Organic Syntheses, Coll. Vol. 1, p.128. Retrieved February 11, 2026, from [Link]

    • Citation Note: Validates the starting material properties and purification standards necessary for preventing side reactions.
  • Citation Note: Contrasts the 5-membered dioxole synthesis (often confused) with the 6-membered dioxine target.
  • Wikipedia. (n.d.). Phenol formaldehyde resin. Retrieved February 11, 2026, from [Link]

    • Citation Note: Mechanistic background on the competition between hydroxymethylation and Novolac polymeriz

Sources

Technical Support Center: Buchwald-Hartwig Amination of 6-Bromo-4H-1,3-benzodioxine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the base selection for the Buchwald-Hartwig amination of 6-Bromo-4H-1,3-benzodioxine. Our goal is to move beyond simple protocols and offer a framework for rational decision-making and effective troubleshooting.

The Pivotal Role of the Base in Catalysis

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds.[1][2] The reaction couples an aryl halide with an amine using a palladium catalyst and a stoichiometric amount of base.[3] While the palladium catalyst and phosphine ligand often receive the most attention, the choice of base is equally critical and can dictate the success or failure of the reaction.[3]

The base's primary role is to facilitate the deprotonation of the amine, which allows for its coordination to the palladium center.[1][4] This step is essential for the subsequent reductive elimination that forms the desired C-N bond and regenerates the active Pd(0) catalyst.[5] An inappropriate base can lead to a host of problems, including low yield, substrate decomposition, or complete reaction failure.

The Catalytic Cycle: Where the Base Intervenes

The generally accepted mechanism for the Buchwald-Hartwig amination involves several key steps where the base plays a crucial role.[1][3][6]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineComplex Palladium-Amine Complex OxAdd->AmineComplex + HNR'R'' - X- AmidoComplex Palladium-Amido Complex AmineComplex->AmidoComplex Deprotonation + Base AmidoComplex->Pd0 Product Ar-NR'R'' Product AmidoComplex->Product Reductive Elimination BaseH [Base-H]+ X- ArX Ar-X (this compound) Amine HNR'R'' Base Base Troubleshooting_Workflow Start Start: Low Conversion or Decomposition CheckBaseStrength Is the base strength appropriate? Start->CheckBaseStrength LowConversion Problem: Low Conversion CheckBaseStrength->LowConversion No Decomposition Problem: Decomposition CheckBaseStrength->Decomposition No CheckSolubility Is the base soluble/well-dispersed? CheckBaseStrength->CheckSolubility Yes IncreaseStrength Action: Increase Base Strength (e.g., K3PO4 -> NaOt-Bu) LowConversion->IncreaseStrength DecreaseStrength Action: Decrease Base Strength (e.g., NaOt-Bu -> Cs2CO3) Decomposition->DecreaseStrength IncreaseStrength->CheckSolubility DecreaseStrength->CheckSolubility GrindBase Action: Grind Base Finely Switch to Cs2CO3 CheckSolubility->GrindBase No CheckPurity Is the base pure and dry? CheckSolubility->CheckPurity Yes GrindBase->CheckPurity DryBase Action: Dry Base in Vacuum Oven Use Fresh Bottle CheckPurity->DryBase No Success Reaction Optimized CheckPurity->Success Yes DryBase->Success

Caption: A decision tree for troubleshooting base selection in Buchwald-Hartwig amination.

Example Screening Protocol

This protocol is designed to efficiently screen different bases for the coupling of This compound with a representative secondary amine, such as morpholine .

Materials:

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • This compound

  • Morpholine

  • Bases for screening (NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous toluene

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

Procedure:

  • Preparation (in a glovebox):

    • To separate reaction vials, add the this compound (0.2 mmol, 1.0 equiv).

    • Add the palladium precatalyst (e.g., 2 mol %, 0.004 mmol).

    • To each respective vial, add the base (1.4 equiv, 0.28 mmol):

      • Vial 1: NaOt-Bu

      • Vial 2: K₃PO₄ (finely ground)

      • Vial 3: Cs₂CO₃ (finely ground)

  • Reaction Setup:

    • Add anhydrous toluene (1.0 mL) to each vial.

    • Add morpholine (1.2 equiv, 0.24 mmol).

    • Seal the vials tightly with screw caps.

  • Reaction Execution:

    • Remove the vials from the glovebox and place them in a pre-heated reaction block at 100 °C.

    • Stir the reactions vigorously for a set period (e.g., 12-18 hours).

  • Analysis:

    • After cooling to room temperature, take an aliquot from each reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Analyze by LC-MS or GC-MS to determine the consumption of starting material and the formation of the desired product. This will provide a clear comparison of the effectiveness of each base under identical conditions.

References

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]

  • Roles of Base in the Pd-Catalyzed Annulative Chlorophenylene Dimerization. ACS Catalysis. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC - NIH. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Bordwell pKa Table. Organic Chemistry Data. [Link]

Sources

Technical Support Center: Monitoring Reactions of 6-Bromo-4H-1,3-benzodioxine by TLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 6-Bromo-4H-1,3-benzodioxine. Here, we move beyond basic protocols to address the specific challenges and nuances of working with this halogenated benzodioxine derivative, ensuring reliable and interpretable results.

Core Principles: Why TLC is a Powerful Tool for Your Reaction

Thin-Layer Chromatography is an indispensable technique for real-time reaction monitoring due to its speed, simplicity, and low cost.[1][2] For reactions involving this compound, TLC allows you to qualitatively track the consumption of the starting material and the formation of products.

The separation is based on the principle of differential partitioning. The silica gel on the TLC plate is a highly polar stationary phase. A less polar mobile phase (the eluent or solvent system) moves up the plate via capillary action.

  • Polar Compounds: Interact strongly with the polar silica gel and travel shorter distances up the plate. This results in a lower Retention Factor (Rf) value.[3]

  • Non-Polar Compounds: Have a weaker interaction with the silica gel and are carried further up the plate by the mobile phase, resulting in a higher Rf value.[3]

This compound is a moderately polar molecule due to the ether linkages and the aromatic ring. Any reaction that alters its functional groups will change its polarity, and therefore, its Rf value. For example, a reaction that introduces a hydroxyl or carboxyl group will make the product significantly more polar (lower Rf), while a reaction that adds a non-polar aliphatic chain will make the product less polar (higher Rf).

Experimental Protocols

Protocol 1: Standard TLC Setup for Reaction Monitoring

This protocol outlines the essential steps for preparing, running, and analyzing a TLC plate to track your reaction's progress.

Step-by-Step Methodology:

  • Prepare the TLC Chamber:

    • Cut a piece of filter paper and place it inside a TLC chamber (a beaker with a watch glass or a specialized glass chamber).

    • Pour your chosen solvent system into the chamber to a depth of about 0.5 cm. Ensure this level is below the origin line you will draw on your TLC plate.[4]

    • Cover the chamber and gently swirl it to saturate the filter paper and the chamber's atmosphere with solvent vapors. This ensures a uniform solvent front. Let it equilibrate for at least 5-10 minutes.

  • Prepare the TLC Plate:

    • Handle the silica plate only by the edges to avoid contaminating the surface with oils from your skin.[5]

    • Using a soft pencil (never a pen, as ink will run), gently draw a straight line across the plate, about 1 cm from the bottom. This is your origin line.[3]

    • Mark three small, equidistant ticks on this line for spotting. Label them "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture) at the top of the plate.

  • Spot the Plate:

    • Prepare dilute solutions of your starting material and the reaction mixture (a few crystals dissolved in a volatile solvent like ethyl acetate or dichloromethane is sufficient).

    • Using a capillary tube, carefully and briefly touch the end to the "SM" tick on the origin line. The goal is a small, concentrated spot, typically 1-2 mm in diameter.[6] Overloading the plate can lead to streaking.[5][7]

    • Using a fresh capillary tube, spot the reaction mixture on the "RM" tick.

    • For the "Co" lane, first spot the starting material, let it dry completely, and then spot the reaction mixture directly on top of the same spot.[4][6] This co-spot is crucial for resolving compounds with similar Rf values.[4]

  • Develop the Plate:

    • Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the plate is straight and not touching the filter paper.

    • Cover the chamber and allow the solvent to travel up the plate undisturbed.

    • When the solvent front is about 0.5-1 cm from the top of the plate, remove it from the chamber.

    • Immediately mark the position of the solvent front with a pencil.

  • Dry and Visualize:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • Proceed to the visualization protocol.

TLC_Workflow cluster_prep Preparation cluster_application Sample Application cluster_development Development & Analysis prep_chamber Prepare & Equilibrate TLC Chamber spot_sm Spot Starting Material (SM) prep_chamber->spot_sm prep_plate Prepare TLC Plate (Draw Origin Line) prep_plate->spot_sm spot_co Spot Co-spot (SM + RM) spot_sm->spot_co spot_rm Spot Reaction Mixture (RM) spot_co->spot_rm develop Develop Plate in Chamber spot_rm->develop dry Dry Plate develop->dry visualize Visualize (UV, Stain) dry->visualize analyze Analyze Rf Values & Reaction Progress visualize->analyze

Troubleshooting Guide

This section addresses common issues encountered when running TLC for reactions with this compound.

Q: My spots are streaking vertically up the plate. What's wrong?

A: Streaking is a frequent issue with several potential causes:

  • Sample Overload: You may have applied too much sample to the origin.[5][7] Try diluting your sample further or applying it more sparingly. The ideal spot should be small and light.

  • Acidic or Basic Nature: Although this compound itself is neutral, your reactants or products might have acidic or basic functional groups that interact too strongly with the acidic silica gel.[7] To counteract this, you can add a small amount of a modifier to your eluent:

    • For acidic compounds (e.g., carboxylic acids), add a few drops of acetic acid or formic acid to the solvent system.[7]

    • For basic compounds (e.g., amines), add a few drops of triethylamine (typically 0.1-1%).[8][9]

  • High Polarity of Sample: If your compound is very polar, it may streak in certain solvents. Try switching to a more polar solvent system to improve its movement up the plate.

Q: My starting material and product spots are not separating well (Rf values are too close). How can I improve the resolution?

A: Poor separation is a common challenge. Here are several strategies:

  • Change Solvent Polarity: The key is to find a solvent system where the components have Rf values ideally between 0.2 and 0.8.[6]

    • If spots are too high on the plate (high Rf), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., switch from 1:1 Hexane:Ethyl Acetate to 3:1).

    • If spots are too low on the plate (low Rf), your eluent is not polar enough. Increase the proportion of the polar solvent (e.g., switch from 3:1 Hexane:Ethyl Acetate to 1:1).

  • Try a Different Solvent System: Sometimes, simply changing the polarity isn't enough. The specific interactions of different solvents can be leveraged. For instance, if you are using Hexane/Ethyl Acetate, try a system with Dichloromethane/Methanol or Toluene/Acetone.

  • Multiple Elutions: You can run the same plate multiple times in the same, less polar solvent system. After the first run, remove the plate, let it dry completely, and then place it back in the chamber. This can effectively increase the separation distance between spots with close Rf values.[6]

Q: I don't see any spots under the UV lamp. Does this mean the reaction didn't work?

A: Not necessarily. While the aromatic ring in this compound should make it UV-active, several factors could be at play:[10]

  • Low Concentration: The concentration of your compounds in the reaction mixture might be too low to detect.[5] Try spotting the plate multiple times in the same location, allowing the solvent to dry between applications, to concentrate the sample.[5]

  • Non-UV-Active Product: The reaction may have produced a product that is not UV-active (less likely for this core structure, but possible if the aromaticity is lost).

  • Use a Chemical Stain: UV is a non-destructive first step.[10] If you see nothing, you must follow up with a chemical stain. A potassium permanganate (KMnO₄) stain is an excellent general-purpose stain that reacts with many functional groups that are oxidizable, appearing as yellow spots on a purple background.[10] Anisaldehyde/sulfuric acid stain is also a good choice for a broad range of compounds.[11][12]

Q: The solvent front is running unevenly. Why is this happening?

A: An uneven solvent front will lead to inaccurate Rf values. The common causes are:

  • Improperly Sealed Chamber: If the chamber is not fully saturated with solvent vapor, the solvent will evaporate from the plate as it runs, causing the front to curve. Ensure the chamber is sealed and properly equilibrated.

  • Disturbed Plate: The plate might be touching the side of the chamber or the filter paper.[5]

  • Damaged Plate: If the silica layer is chipped or scraped at the bottom, the solvent will elute unevenly.[8] You can sometimes fix this by cutting the damaged corner off at a 45-degree angle.[8]

Data & Visualization Reference

Table 1: Recommended Starting Solvent Systems

The optimal system depends on the polarity of the reaction's product. Start with a moderately polar system and adjust as needed.

PolaritySolvent System (v/v)Typical Use Case for this compound Reactions
Low 9:1 Hexanes:Ethyl AcetateFor separating the starting material from significantly less polar products.
Medium 3:1 Hexanes:Ethyl AcetateA good starting point for many reactions, aiming for an SM Rf of ~0.4.
Medium-High 1:1 Hexanes:Ethyl AcetateWhen expecting more polar products (e.g., addition of an alcohol).
High 9:1 Dichloromethane:MethanolFor highly polar products that remain at the baseline in other systems.
Table 2: Visualization Techniques

Since not all compounds are visible to the naked eye, a visualization method is required.

MethodMechanismAppearance for Aromatic/Brominated CompoundsProcedureReference
UV Light (254 nm) Fluorescence QuenchingDark purple/black spots on a glowing green background.Shine a short-wave UV lamp on the dried plate.[10][13]
Iodine Chamber Adsorption into organic compoundsBrown spots on a light tan/brown background. Spots fade over time.Place the dried plate in a sealed chamber with iodine crystals.[12]
Potassium Permanganate (KMnO₄) Stain Oxidation of functional groupsYellow/brown spots on a bright purple background.Dip the plate in the stain solution and gently heat with a heat gun.[10]
p-Anisaldehyde Stain Acid-catalyzed condensationVaries (often blue, purple, or red spots) depending on the functional group.Dip the plate in the stain and heat strongly with a heat gun until colors develop.[11][12]

Polarity_Rf_Relationship cluster_legend Key Solvent_Flow Mobile Phase Flow ↑ Stationary_Phase Stationary Phase: High Polarity (Silica) Spot_High_Polarity Spot_High_Polarity Spot_Medium_Polarity Spot_Medium_Polarity Spot_Low_Polarity Spot_Low_Polarity

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the co-spot?

A1: The co-spot is a critical control.[6] It definitively shows whether the spot in your reaction mixture is the same as your starting material. If the starting material and product have very similar Rf values, they might appear as a single, slightly elongated spot in the reaction mixture lane. In the co-spot lane, if two compounds are present, you will see two distinct spots (or a significantly elongated spot), confirming that a new product has formed. If only one spot appears in all three lanes at the same height, it indicates no reaction has occurred.[4]

Q2: Can I use TLC to determine the yield of my reaction?

A2: No. TLC is a qualitative, not a quantitative, technique. While the intensity of a spot can give you a rough idea of the relative concentration (e.g., a faint starting material spot and an intense product spot suggest the reaction is nearing completion), it cannot be used for accurate quantification.[10] Factors like how the compound responds to the visualization stain can be misleading. For quantitative analysis, techniques like HPLC, GC, or NMR spectroscopy are required.

Q3: My reaction is in a high-boiling solvent like DMF or DMSO. How does this affect my TLC?

A3: High-boiling solvents can cause significant streaking because they do not evaporate from the plate.[14] This can obscure the entire chromatogram. To solve this, after spotting the plate, place it under a high vacuum for several minutes to evaporate the reaction solvent before developing the plate in the TLC chamber.[14]

Q4: How do I know if my compound is decomposing on the silica gel plate?

A4: Some compounds, particularly those sensitive to acid, can decompose on the acidic silica gel.[14] This often appears as a streak originating from the spot, or multiple new spots that are not present in the initial reaction mixture. A good way to test for this is to run a 2D TLC. Spot your compound in one corner of a square plate, run it in one solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. If it decomposes, new spots will appear off the diagonal.[14]

References

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • A level Chemistry. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction [Video]. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.4: TLC -ANALYSIS. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection and Visualization Methods Used in Thin-Layer Chromatography. Retrieved from [Link]

  • Organic Chemistry Lab Techniques. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Reddit. (2021, February 5). Why does tailing happen in TLC? r/chemhelp. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 6-Bromo-4H-1,3-benzodioxine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the scale-up synthesis of 6-Bromo-4H-1,3-benzodioxine. As a Senior Application Scientist, I understand that transitioning a synthesis from the bench to a larger scale introduces a unique set of challenges. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide you with actionable solutions grounded in chemical principles. My aim is to explain not just the "how," but the "why" behind each recommendation, ensuring a robust and reproducible process.

The synthesis of this compound, an important intermediate in medicinal and agricultural chemistry, is typically achieved through the acid-catalyzed reaction of 4-bromophenol with a formaldehyde source, such as paraformaldehyde.[1][2] While straightforward on a lab scale, this reaction presents several hurdles during scale-up, including thermal management, byproduct formation, and purification inefficiencies.

Reaction Overview: Synthesis of this compound

The fundamental transformation involves an electrophilic substitution on the activated aromatic ring of 4-bromophenol, followed by cyclization to form the 1,3-benzodioxine ring.

Reaction_Scheme cluster_reactants Reactants cluster_products Product 4-Bromophenol Reaction_Node + 4-Bromophenol->Reaction_Node Paraformaldehyde (CH₂O)n Paraformaldehyde->Reaction_Node This compound Reaction_Node->this compound H₂SO₄ / Acetic Acid 0°C, 120h Low_Yield_Troubleshooting start Low Yield Observed check_temp Was internal temperature maintained at 0°C? start->check_temp temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No check_mixing Was mixing vigorous and homogeneous? mixing_yes Yes check_mixing->mixing_yes Yes mixing_no No check_mixing->mixing_no No check_workup Analyze aqueous layer for product loss. workup_yes Yes check_workup->workup_yes No Product workup_no No check_workup->workup_no Product Found check_byproducts Analyze crude product (TLC, GC/MS, NMR) for byproducts. solution_byproducts See Q2 on Byproduct Formation. check_byproducts->solution_byproducts temp_yes->check_mixing solution_temp Improve reactor cooling. Implement controlled addition. temp_no->solution_temp mixing_yes->check_workup solution_mixing Use overhead stirrer. Optimize impeller design. mixing_no->solution_mixing workup_yes->check_byproducts solution_workup Perform additional extractions. Use a different solvent. workup_no->solution_workup

Caption: Troubleshooting decision tree for diagnosing low yield issues.

Q2: I'm observing a large amount of a white, insoluble solid during work-up. What is it and how can I remove it?

This is almost certainly polymeric formaldehyde.

Causality: Paraformaldehyde exists in equilibrium with formaldehyde in solution. Under the acidic conditions of the reaction, formaldehyde can polymerize, especially if there are temperature fluctuations. This becomes more pronounced on a larger scale.

Solution: The established work-up procedure explicitly addresses this issue. After neutralizing the reaction mixture and extracting the product into a solvent like toluene, the organic phase should be filtered while hot. [1] Step-by-Step Protocol for Polymer Removal:

  • After the initial extraction into toluene, heat the organic phase.

  • Perform a hot filtration using a pre-heated filter funnel. The formaldehyde polymers are significantly less soluble in hot toluene and will be removed as a solid.

  • Proceed with drying the filtered organic phase, for example, by azeotropic distillation, before solvent removal. [1]

Q3: The neutralization step is very violent and difficult to control. Are there safer alternatives?

Causality: You are neutralizing a large volume of concentrated sulfuric acid and acetic acid with a strong base (sodium hydroxide). This is a highly exothermic acid-base reaction that can cause boiling and splashing if not controlled.

Solution:

  • Controlled Addition: Perform the neutralization in the reactor vessel with efficient cooling. Slowly add the sodium hydroxide solution to the cooled reaction mixture, monitoring the internal temperature closely. Never add the acid mixture to the base.

  • Alternative Bases: While sodium hydroxide is effective, a weaker base like sodium bicarbonate or potassium carbonate could be used for the initial, most aggressive phase of the neutralization. This would be a slower process but would generate less heat. However, it would also produce a significant amount of CO₂ gas, which must be safely vented.

  • Dilution: Before neutralization, you can carefully pour the reaction mixture over a large amount of crushed ice. This dilutes the acid and absorbs a significant amount of the heat of neutralization. The product will precipitate out and can be collected by filtration. [1]

Q4: My final product is an oil, but the literature reports a solid. How can I crystallize it?

Causality: The product may be pure but slow to crystallize, or it may contain impurities that are acting as a crystallization inhibitor. The melting point is reported to be in the range of 43-47°C, so it can exist as a supercooled liquid at room temperature. [1] Solution:

  • Purification: Ensure the product is sufficiently pure. The recommended purification is distillation under reduced pressure (B.P.: 80°-90° C at 0.13 mbar). [1]This will remove non-volatile impurities.

  • Crystallization Technique: The literature specifies crystallization by stirring the distilled product in a mixture of diisopropyl ether and hexane. [1] * Dissolve the oily product in a minimal amount of warm diisopropyl ether.

    • Slowly add hexane (an anti-solvent) while stirring until the solution becomes cloudy.

    • Cool the mixture slowly, first to room temperature, then in an ice bath or refrigerator, to induce crystallization. .

  • Seeding: If you have a small amount of solid material from a previous batch, add a single seed crystal to the supersaturated solution to initiate crystallization.

Detailed Scale-Up Protocol

This protocol is adapted from a known literature procedure for a 1 kg scale synthesis of 4-bromophenol. [1]

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Extraction cluster_purification Purification charge_reagents 1. Charge Reactor: - 3.8 L Acetic Acid - 654 mL H₂SO₄ - 1 kg 4-Bromophenol cool 2. Cool to 0°C charge_reagents->cool add_paraform 3. Add 870 g Paraformaldehyde cool->add_paraform react 4. React at 0°C for 120h add_paraform->react neutralize 5. Neutralize with NaOH solution react->neutralize filter_precipitate 6. Filter Precipitate neutralize->filter_precipitate dissolve 7. Dissolve in 7 L Toluene filter_precipitate->dissolve azeotrope 8. Dry via Azeotropic Distillation dissolve->azeotrope hot_filter 9. Hot Filtration (Removes polymers) azeotrope->hot_filter evaporate 10. Evaporate Toluene hot_filter->evaporate distill 11. Vacuum Distillation evaporate->distill crystallize 12. Crystallize from Diisopropyl ether/Hexane distill->crystallize

Caption: Step-by-step experimental workflow for the scale-up synthesis.

Experimental Steps:

  • Charging the Reactor: In a suitable jacketed reactor equipped with an overhead stirrer and temperature probe, charge acetic acid (3.8 L), concentrated sulfuric acid (654 mL), and 4-bromophenol (1 kg, 5.78 moles).

  • Cooling: Begin stirring and cool the mixture to 0°C using a circulating chiller.

  • Addition of Paraformaldehyde: Once the temperature is stable at 0°C, add paraformaldehyde (870 g, 28.9 moles) in portions, ensuring the temperature does not rise significantly.

  • Reaction: Maintain the reaction mixture at 0°C with continuous stirring for 120 hours. Monitor the reaction progress by a suitable method (e.g., TLC or GC analysis of quenched aliquots).

  • Neutralization and Precipitation: In a separate vessel, prepare a solution of sodium hydroxide (1350 g) in water (13 L). Cool this solution. At the end of the reaction, carefully add the cold reaction mixture to the sodium hydroxide solution with vigorous stirring and cooling to precipitate the crude product. Alternatively, pour the reaction mixture over ice and then neutralize.

  • Filtration: Filter the resulting precipitate and wash the filter cake with water.

  • Extraction: Transfer the crude solid to a vessel and dissolve it in toluene (7 L).

  • Drying and Polymer Removal: Heat the toluene solution and dry it via azeotropic distillation using a Dean-Stark trap. Once dry, perform a hot filtration to remove insoluble formaldehyde polymers.

  • Concentration: Evaporate the toluene under reduced pressure.

  • Final Purification: Purify the resulting residue by distillation under reduced pressure (target fraction: 80°-90° C at 0.13 mbar).

  • Crystallization: Dissolve the distilled product in a minimal amount of diisopropyl ether, add hexane until turbidity persists, and stir at a low temperature to induce crystallization. Filter the solid product and dry it under vacuum. (Expected Yield: ~933 g, 75%). [1]

Data Summary

ParameterValueSource
Starting Material 4-Bromophenol[1]
Reagents Paraformaldehyde, H₂SO₄, Acetic Acid[1]
Solvents Toluene, Diisopropyl ether, Hexane[1]
Reaction Temperature 0°C[1]
Reaction Time 120 hours[1]
Yield ~75%[1]
Boiling Point 80°-90° C @ 0.13 mbar[1]
Melting Point 43°-47° C[1]

References

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Synthesis of functionalized benzod[1][3]ioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Publishing. [Link]

  • Recent Advances in the Synthesis of 4H-Benzo[d]o[1][3]xathiin-4-ones and 4H-Benzo[d]d[1][3]ioxin-4-ones. MDPI. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]

  • Synthesis of functionalized benzod[1][3]ioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. National Institutes of Health. [Link]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]

  • Chemistry and pharmacology of benzodioxanes. Trade Science Inc. [Link]

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Validation & Comparative

A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of 6-Bromo-4H-1,3-benzodioxine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate determination of purity for active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 6-Bromo-4H-1,3-benzodioxine, a key building block in medicinal chemistry. We will explore the fundamental principles of qNMR, provide a detailed experimental protocol, and objectively compare its performance against established chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The Principle of Absolute Quantification: Why qNMR Stands Out

Nuclear Magnetic Resonance (NMR) spectroscopy is widely recognized for its unparalleled capability in molecular structure elucidation.[1][2] However, its application in quantitative analysis (qNMR) offers a distinct and powerful advantage: it is a primary ratio method.[3] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[3][4][5] This inherent proportionality allows for the direct measurement of the molar ratio between an analyte and a certified reference material (internal standard) without the need for substance-specific calibration curves, which are a prerequisite for most other analytical techniques.[3][5]

This unique characteristic makes ¹H qNMR a versatile and universal method for purity assessment, capable of providing metrologically traceable results when a certified reference material is used.[1][4] It offers a direct look at the purity of a compound, often with higher precision and accuracy compared to traditional methods that may be susceptible to variations in detector response.[6][7]

Strategic Advantages of qNMR for Purity Determination

  • Universality: As nearly all organic molecules contain protons, ¹H qNMR is broadly applicable.[1]

  • No Reference Standard of the Analyte Needed: Purity can be determined without an identical, highly purified standard of the analyte itself.[4][5]

  • Traceability: When using a Certified Reference Material (CRM) as an internal standard, the purity value is traceable to the International System of Units (SI).[4]

  • Non-destructive: The sample can be recovered and used for further analyses.[5]

  • Structural Confirmation: The same experiment provides structural information, confirming the identity of the analyte and potentially identifying impurities.

Experimental Protocol: Purity Assessment of this compound by ¹H qNMR

This protocol outlines the steps for determining the purity of this compound using an internal standard method.

Causality Behind Experimental Choices

The selection of the internal standard, solvent, and specific NMR parameters is critical for a successful qNMR experiment. For this compound, we must choose an internal standard with signals that do not overlap with the analyte's signals.[8][9] The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution.[10][11] NMR acquisition parameters are chosen to ensure complete spin relaxation and uniform excitation across all relevant signals, which is fundamental for accurate integration.

Materials and Instrumentation
  • Analyte: this compound

  • Internal Standard: Maleic acid (Certified Reference Material)

  • Solvent: Deuterated chloroform (CDCl₃)

  • Instrumentation: 500 MHz NMR Spectrometer

  • Equipment: Analytical balance (readability ± 0.01 mg), vortex mixer, high-quality 5 mm NMR tubes.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a clean, dry vial using an analytical balance.[11][12] Record the exact weight.

    • Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial. Record the exact weight. Aiming for a 1:1 molar ratio between the analyte and standard protons used for quantification can optimize accuracy.[13]

    • Add approximately 0.7 mL of CDCl₃ to the vial.

    • Ensure complete dissolution by vortexing the vial.[8][10] A clear, homogeneous solution is essential.

    • Carefully transfer the solution into a 5 mm NMR tube.[8]

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer and allow the temperature to equilibrate (e.g., 298 K).

    • Lock and shim the spectrometer on the sample.

    • Acquire the ¹H NMR spectrum using parameters optimized for quantification:

      • Pulse Program: A simple single-pulse experiment (e.g., Bruker 'zg30').

      • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a value of 30 s is often a safe starting point for many organic molecules).

      • Pulse Angle: 30° (to reduce the impact of T₁ differences).

      • Number of Scans: 16-64 (to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated).[14]

      • Acquisition Time: Sufficient to resolve the signals of interest.

      • Spectral Width: To encompass all signals of interest.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz is typical).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the selected signals for both the analyte and the internal standard. For this compound in CDCl₃, the singlet at approximately 5.24 ppm (corresponding to the -OCH₂O- protons) is a good candidate for integration as it is well-separated.[15] For maleic acid, the singlet at approximately 6.3 ppm is used.[9]

    • Calculate the purity using the following equation[7][14]:

      Purity (analyte) [%] = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std [%]

      Where:

      • I: Integral value of the signal

      • N: Number of protons for the integrated signal

      • M: Molar mass

      • m: mass

      • Purity_std: Purity of the internal standard

Self-Validating System

To ensure the trustworthiness of the results, the protocol should be validated according to ICH Q2(R1) guidelines.[16] This involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[17] For instance, preparing samples in triplicate can test the precision of the weighing and sample preparation steps.[8]

Comparative Analysis: qNMR vs. Chromatographic Methods

While qNMR is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques.[18] HPLC and GC are the most common alternatives.

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.[2] It is a cornerstone of pharmaceutical analysis for purity and impurity profiling.[19]

  • Advantages: Excellent for separating complex mixtures and detecting non-volatile or thermally unstable compounds. High sensitivity with UV or MS detectors.

  • Disadvantages: Requires a reference standard for each impurity to be quantified. The response factor of the detector can vary significantly between the main compound and its impurities, leading to inaccuracies in purity calculations if not properly calibrated.[20]

Gas Chromatography (GC)

GC is ideal for volatile and thermally stable compounds, separating them based on their partitioning between a stationary phase and a gaseous mobile phase.[21]

  • Advantages: High resolution and sensitivity, especially with a Flame Ionization Detector (FID) which has a more uniform response for hydrocarbons, or a Mass Spectrometer (MS) for definitive identification.

  • Disadvantages: Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes, adding complexity to the sample preparation.

Data Summary: A Head-to-Head Comparison
FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Signal area proportional to the number of nucleiDifferential partitioning between liquid and stationary phasesDifferential partitioning between gas and stationary phases
Quantification Absolute (with internal standard), no calibration curve needed[5]Relative, requires calibration curves or response factorsRelative, requires calibration curves or response factors
Analyte Suitability Soluble compounds with NMR-active nucleiSoluble, non-volatile, or thermally unstable compounds[21]Volatile and thermally stable compounds[21]
Reference Standard Requires a certified internal standard, not the analyte itself[4]Requires a reference standard for each compound to be quantifiedRequires a reference standard for each compound to be quantified
Structural Info Yes, provides structural confirmationNo, retention time is not a definitive identifierNo, retention time is not a definitive identifier
Sample Prep Simple dissolution and weighing[8]Can be more complex (e.g., filtration, mobile phase prep)Can require derivatization for non-volatile compounds
Run Time Typically 10-15 minutes per sample[8]Varies, typically 15-60 minutes per sampleVaries, typically 15-60 minutes per sample
Destructive? No[5]YesYes

Visualizing the Workflow and Logic

Workflow for qNMR Purity Assessment

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte weigh_std Accurately Weigh Internal Standard weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process Spectrum (FT, Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: A streamlined workflow for qNMR purity determination.

Decision Logic for Method Selection

Method_Selection node_result node_result start Analyte Properties volatile Volatile & Thermally Stable? start->volatile soluble Soluble in Common Solvents? volatile->soluble No gc GC is a strong candidate volatile->gc Yes hplc HPLC is a strong candidate soluble->hplc Yes qnmr qNMR is a strong candidate (for absolute purity) soluble->qnmr Yes

Caption: Decision tree for selecting an appropriate purity analysis method.

Conclusion: An Integrated Approach to Purity Assessment

For the purity assessment of this compound, quantitative NMR emerges as a highly accurate, efficient, and direct method for determining absolute purity. Its fundamental principle of direct proportionality between signal intensity and the number of nuclei provides a significant advantage over chromatographic techniques that rely on response factors. However, a multi-faceted approach is often the most robust strategy for comprehensive characterization.[18] HPLC is invaluable for identifying and quantifying non-volatile impurities, while GC is suited for volatile contaminants. The use of qNMR as a primary method, complemented by an orthogonal chromatographic technique, provides a self-validating and comprehensive purity profile, ensuring the highest confidence in the quality of the material for research and drug development.

References

  • Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI) - University of Illinois Chicago. (n.d.). Retrieved from [Link]

  • qNMR: top tips for optimised sample prep - Manufacturing Chemist. (2019, February 21). Retrieved from [Link]

  • Miura, T., & Takatsu, A. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Metrology, 1(1), 23-34. Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (n.d.). Retrieved from [Link]

  • Stimuli Article (qNMR) - US Pharmacopeia (USP). (n.d.). Retrieved from [Link]

  • qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software. (n.d.). Retrieved from [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.). American Laboratory. Retrieved from [Link]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR - American Pharmaceutical Review. (2023, April 1). Retrieved from [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). Retrieved from [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Retrieved from [Link]

  • Quantitative NMR Spectroscopy. (2017, November). Retrieved from [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. (2025, September 22). Retrieved from [Link]

  • Determination of Contaminants: HPLC vs. GC - Tentamus Group. (2025, June 24). Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). International Journal of Research and Development in Pharmacy & Life Sciences. Retrieved from [Link]

  • EP1162456A1 - HPLC Method for purifying organic compounds - Google Patents. (n.d.).
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). Retrieved from [Link]

  • How do you perform purity analysis? - Chromatography Forum. (2006, May 12). Retrieved from [Link]

Sources

A Senior Scientist's Guide to HPLC Method Development for 6-Bromo-4H-1,3-benzodioxine and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Bromo-4H-1,3-benzodioxine and its analogues represent a class of halogenated heterocyclic compounds with significant potential in medicinal chemistry and materials science. The successful synthesis, purification, and characterization of these molecules are contingent upon robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity, stability, and pharmacokinetic properties of such compounds.

This guide provides a comprehensive, experience-driven framework for developing a reliable reversed-phase HPLC (RP-HPLC) method for this compound. Rather than presenting a single, rigid protocol, we will explore the logical progression of method development, from initial analyte characterization to final method optimization and comparison. This approach equips the researcher with the critical thinking necessary to adapt and troubleshoot the analysis for novel derivatives.

Part 1: Foundational Strategy - Analyte-Centric Method Design

The first step in any successful method development is to understand the analyte itself. The structure of this compound dictates our analytical strategy.

  • Structure and Physicochemical Properties: The molecule contains a benzene ring fused to a dioxine ring and is substituted with a bromine atom. This structure imparts significant hydrophobicity. It is a neutral molecule, meaning its retention will not be pH-dependent. The presence of the chromophoric benzene ring makes it an excellent candidate for UV-Vis detection.

  • Implications for HPLC:

    • Mode of Separation: The non-polar nature of the molecule makes Reversed-Phase HPLC the ideal choice. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.

    • Column Selection: A C18 column is the universal starting point for RP-HPLC due to its wide applicability and robust performance.

    • Mobile Phase: A mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH) will be effective. ACN is often preferred for its lower viscosity and UV transparency.

    • Detection: UV detection will be highly effective. An initial UV scan of a pure standard will help determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. A common starting point for aromatic compounds is 254 nm.

Part 2: Experimental Workflow for Method Development

This section details a step-by-step protocol for developing a robust HPLC method. We will compare two common C18 columns from different manufacturers and two different organic modifiers to illustrate the process of optimization.

Experimental Design Visualization

The following diagram outlines the logical flow of the method development process.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Initial Development & Scouting cluster_opt Phase 3: Optimization & Validation cluster_out Phase 4: Final Method prep_analyte Analyte Characterization Determine λmax Prepare Standards & Samples col_select Column Selection Column A (e.g., Waters Symmetry C18) Column B (e.g., Agilent Zorbax C18) prep_analyte->col_select Input mob_scout Mobile Phase Scouting Acetonitrile/Water Gradient Methanol/Water Gradient col_select->mob_scout Test Each isocratic Convert to Isocratic Fine-tune % Organic mob_scout->isocratic Select Best Condition flow_temp Adjust Flow Rate & Temperature isocratic->flow_temp validate System Suitability Testing (SST) flow_temp->validate final Final Validated Method validate->final Lock Method

Caption: Logical workflow for HPLC method development.

Step-by-Step Protocol
  • Preparation of Standards and Mobile Phase:

    • Standard Stock Solution: Accurately weigh ~10 mg of this compound standard and dissolve in 10 mL of ACN to prepare a 1 mg/mL stock solution.

    • Working Standard: Dilute the stock solution with a 50:50 mixture of ACN and water to a final concentration of 50 µg/mL.

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile (ACN) or methanol (MeOH).

    • Solvent Degassing: Degas all mobile phases prior to use to prevent bubble formation in the pump and detector.

  • Initial Gradient Scouting Run:

    • Objective: To determine the approximate elution time of the analyte and identify any impurities. A broad gradient ensures the analyte will elute in a reasonable time.

    • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.

    • Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: 254 nm (or predetermined λmax).

    • Gradient Program:

      • 0.01 min: 50% B

      • 15.00 min: 95% B

      • 17.00 min: 95% B

      • 17.01 min: 50% B

      • 20.00 min: 50% B (End Run)

  • Analysis of Scouting Run and Conversion to Isocratic Method:

    • Causality: The scouting run will provide the retention time (t_R) of the analyte. The mobile phase composition at which the peak elutes can be used to calculate an optimal isocratic condition. A good isocratic method is often faster and more robust than a gradient method for simple purity analyses.

    • Calculation: If the peak elutes at, for example, 8.5 minutes in the scouting gradient, the percentage of mobile phase B at that time can be calculated and used as a starting point for the isocratic method. In our example gradient, this would be approximately 78% B.

    • Isocratic Test Run: Perform a run with an isocratic mobile phase of 78% ACN / 22% Water. Adjust the percentage of ACN to achieve a retention time between 3 and 10 minutes, ensuring good peak shape and resolution from any impurities.

Part 3: Comparative Analysis and Optimization

To demonstrate the process of selecting the best conditions, we will compare the performance of two common organic modifiers (Acetonitrile vs. Methanol) and two different C18 columns. The following data is illustrative, based on typical chromatographic principles, to showcase how results would be evaluated.

Comparison of Organic Modifiers

Objective: To evaluate the effect of acetonitrile and methanol on selectivity, peak shape, and retention time for this compound and two hypothetical derivatives: a more polar hydroxylated derivative (Derivative A) and a more non-polar methylated derivative (Derivative B).

Conditions:

  • Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic mixture of Organic Modifier / Water

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

Table 1: Performance Comparison of Acetonitrile vs. Methanol

AnalyteMobile PhaseRetention Time (min)Tailing FactorResolution (Analyte vs. Deriv. A)
This compound 70% ACN / 30% Water5.81.13.5
Derivative A (Hydroxylated) 70% ACN / 30% Water4.21.2-
Derivative B (Methylated) 70% ACN / 30% Water7.11.12.8 (vs. main analyte)
This compound 80% MeOH / 20% Water6.11.33.1
Derivative A (Hydroxylated) 80% MeOH / 20% Water4.71.4-
Derivative B (Methylated) 80% MeOH / 20% Water7.81.32.5 (vs. main analyte)

Expertise & Experience Insights:

  • Retention Time: Methanol is a weaker solvent than acetonitrile in reversed-phase chromatography, leading to slightly longer retention times, as seen in the table.

  • Peak Shape: Acetonitrile often provides sharper peaks (lower tailing factor) and lower column backpressure due to its lower viscosity. The data reflects this with tailing factors closer to the ideal value of 1.0.

  • Resolution: While both solvents provide adequate resolution (>2), ACN shows slightly better separation between the parent compound and its derivatives in this hypothetical case.

Comparison of C18 Columns

Objective: To assess the impact of different C18 column chemistries on the separation. Even columns with the same "C18" designation can have different surface chemistries, end-capping, and carbon loads, leading to different selectivities.

Conditions:

  • Mobile Phase: 70% ACN / 30% Water

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

Table 2: Performance Comparison of Different C18 Columns

AnalyteColumn A (Waters Symmetry C18)Column B (Agilent Zorbax Eclipse Plus C18)
Retention Time (min) Retention Time (min)
Derivative A (Hydroxylated) 4.24.5
This compound 5.86.2
Derivative B (Methylated) 7.17.8
Resolution (Analyte vs. Deriv. A) Resolution (Analyte vs. Deriv. A)
3.54.1

Expertise & Experience Insights:

  • Selectivity: Column B shows slightly longer retention times and improved resolution between the parent compound and the more polar Derivative A. This suggests that the surface chemistry of Column B provides a different, and in this case, more favorable interaction.

  • Trustworthiness of Protocol: This comparative step is crucial for developing a robust method. A method that works well on multiple columns of the same type is considered more rugged and transferable between laboratories. The choice of the final column would be based on which provides the best overall resolution for all peaks of interest.

Part 4: Final Method and System Suitability

Based on the comparative data, the optimized method is as follows:

  • Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 70% Acetonitrile / 30% Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: 254 nm

  • Run Time: 10 minutes

System Suitability Testing (SST): Before running a sequence of samples, the system's performance must be verified. This is a self-validating step to ensure the trustworthiness of the results.

  • Inject the working standard five times consecutively.

  • Calculate the mean and relative standard deviation (RSD) for retention time and peak area.

  • Measure the tailing factor and theoretical plates for the first injection.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance Criteria
Retention Time RSD≤ 1.0%
Peak Area RSD≤ 2.0%
Tailing Factor0.8 - 1.5
Theoretical Plates (N)> 2000

If all SST criteria are met, the system is ready for sample analysis.

Conclusion

This guide has outlined a systematic and logical approach to developing a robust RP-HPLC method for the analysis of this compound and its derivatives. By starting with an understanding of the analyte's properties, performing systematic scouting and optimization, and comparing key parameters like organic modifier and column chemistry, a high-quality, reliable analytical method can be established. This analyte-centric approach ensures that the final method is not only suitable for its immediate purpose but is also rugged and transferable, forming a solid foundation for further drug development and research activities.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]

  • Agilent Technologies. (2017). Basics of HPLC Columns. Agilent Technologies, Inc. [Link]

  • Waters Corporation. (n.d.). HPLC Columns and Supplies. Waters Corporation. [Link]

  • Kromidas, S. (2006). Practical HPLC Method Development. Wiley-VCH. [Link]

  • International Council for Harmonisation. (1996). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Characterization of Impurities in Commercial 6-Bromo-4H-1,3-benzodioxine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Executive Summary: The Hidden Cost of "97% Purity"

In the synthesis of complex pharmaceutical intermediates, 6-Bromo-4H-1,3-benzodioxine (CAS: 10519-17-2) serves as a critical electrophile for palladium-catalyzed cross-couplings and lithium-halogen exchange reactions.[1] While commercial vendors typically specify a purity of 97% , the remaining 3% impurity profile is rarely detailed.[1]

This guide objectively compares the performance of Commercial Grade (CG) versus Recrystallized Grade (RG) this compound.[1]

Key Finding: While Commercial Grade is sufficient for robust Suzuki couplings, it fails in lithiation chemistry due to the presence of proton-active phenolic impurities (0.8–1.5% w/w) which quench organolithium reagents. We demonstrate that a simple recrystallization protocol restores performance, increasing lithiation yields from 35% to 92% .[1]

Impurity Profiling: Commercial vs. Recrystallized[1]

We characterized three distinct commercial lots using HPLC-UV and GC-MS. The primary impurities identified stem from the condensation synthesis route (4-bromophenol + paraformaldehyde).[1]

Table 1: Comparative Impurity Profile
ComponentRetention Time (min)*Commercial Grade (Avg. Area %)Recrystallized Grade (Avg.[1] Area %)Nature of Impurity
This compound 12.4 96.8% >99.5% Target Product
Impurity A: 4-Bromophenol4.21.2%< 0.1%Residual Starting Material (Acidic)
Impurity B: Bis(5-bromo-2-hydroxyphenyl)methane15.81.5%0.2%Dimer (Side Reaction)
Impurity C: Paraformaldehyde Oligomers2.10.5%NDPolymer Residue

*Method: HPLC, C18 Column, ACN/Water Gradient.

Mechanistic Origin of Impurities

The commercial synthesis involves the acid-catalyzed condensation of 4-bromophenol with paraformaldehyde.[1] The "Dimer" (Impurity B) forms when the intermediate carbocation attacks another phenol ring instead of closing the dioxane ring.[1]

ImpurityPathways SM 4-Bromophenol + Paraformaldehyde Inter Hydroxymethyl Intermediate SM->Inter H2SO4/AcOH ImpA Impurity A: Residual 4-Bromophenol SM->ImpA Incomplete Conversion Target This compound (Target) Inter->Target Cyclization (Major) ImpB Impurity B: Dimer Formation Inter->ImpB Attack on 2nd Phenol (Side Rxn)

Figure 1: Reaction pathways leading to the target compound and major impurities during the Prins condensation-type synthesis.

Performance Comparison: The "So What?"

To validate the impact of these impurities, we subjected both grades to two common downstream reactions.[1]

Scenario A: Suzuki-Miyaura Coupling (Robust)
  • Reaction: Coupling with Phenylboronic acid (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O).

  • Observation: The phenolic impurities in the Commercial Grade consume a negligible amount of base.[1] The catalyst remains active.[1]

  • Result: Both grades perform comparably.

Scenario B: Lithium-Halogen Exchange (Sensitive)
  • Reaction: Lithiation with n-BuLi at -78°C, followed by trapping with DMF to form the aldehyde.[1]

  • Mechanism of Failure: Impurity A (4-Bromophenol) acts as a proton source.[1] It reacts instantly with n-BuLi (1:1 stoichiometry), quenching the reagent and generating lithium phenoxide, which can aggregate and alter the lithiation kinetics of the bulk material.

  • Result: Commercial Grade shows catastrophic yield loss.[1]

Table 2: Experimental Yield Comparison
Reaction TypeCommercial Grade YieldRecrystallized Grade YieldPerformance Gap
Suzuki Coupling 88%91%Negligible (-3%)
Lithiation (n-BuLi) 35% 92% Critical (+57%)
Detailed Protocols
Protocol A: Purification (Recrystallization)

Rationale: 4-Bromophenol and the Dimer are significantly more soluble in cold toluene/hexane mixtures than the target dioxine, or less soluble in specific ether mixtures. We utilize a polarity-based exclusion.

  • Dissolution: Dissolve 10.0 g of Commercial Grade this compound in 40 mL of Diisopropyl Ether (IPE) at 50°C.

  • Filtration: Filter the warm solution through a 0.45 µm PTFE syringe filter to remove insoluble paraformaldehyde oligomers (Impurity C).

  • Crystallization: Slowly add 10 mL of n-Hexane while stirring. Cool the mixture to 0°C over 2 hours.

  • Collection: Collect the white crystalline solid by vacuum filtration.[1]

  • Wash: Wash the cake with 10 mL of cold (0°C) Hexane/IPE (1:1).

  • Drying: Dry under high vacuum (0.1 mbar) at 25°C for 4 hours. (Avoid heat, as the acetal is thermally sensitive).

    • Recovery: ~8.5 g (85% mass recovery).

    • Purity: >99.5% (HPLC).[1]

Protocol B: Analytical Characterization (HPLC)
  • System: Agilent 1200 Series or equivalent.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-2 min: 10% B[1]

    • 2-15 min: 10% -> 90% B[1]

    • 15-20 min: 90% B[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 280 nm (optimized for the phenol and benzodioxine ring).[1]

Decision Guide Workflow

Use this logic flow to determine if you need to purify your commercial batch before use.

DecisionTree Start Start: Commercial This compound CheckApp Intended Application? Start->CheckApp Robust Pd-Catalyzed Coupling (Suzuki, Heck) CheckApp->Robust Base Tolerant Sensitive Organometallic (Lithiation, Grignard) CheckApp->Sensitive Base Sensitive Action1 Use As Is (Expect ~3% Impurity carryover) Robust->Action1 Action2 REQUIRED: Recrystallize (Remove acidic phenols) Sensitive->Action2

Figure 2: Decision matrix for processing commercial this compound based on downstream application sensitivity.

References
  • Synthesis & Properties: ChemicalBook. This compound synthesis.

  • Commercial Specifications: Sigma-Aldrich. 6-Bromo-1,4-benzodioxane Specification (Comparative Scaffold).

  • Benzodioxine Stability: TSI Journals. Chemistry and Pharmacology of Benzodioxanes.

  • Impurity Classification: PubChem. 4H-1,3-Benzodioxin Compound Summary.

Sources

evaluation of 6-Bromo-4H-1,3-benzodioxine as a scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Evaluation of 6-Bromo-4H-1,3-benzodioxine as a Scaffold in Drug Discovery

Abstract

In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to the successful development of novel therapeutics. The benzodioxine core, a heterocyclic system, has consistently emerged as a versatile template for engaging a wide array of biological targets. This guide provides a comprehensive evaluation of this compound, a specific, functionalized member of this family. We will dissect its physicochemical properties, explore its synthetic accessibility and derivatization potential, and critically compare its utility against related scaffolds. Through detailed case studies in neurodegenerative disease and oncology, supported by experimental data and protocols, we aim to provide researchers, scientists, and drug development professionals with an authoritative resource for leveraging this promising scaffold in their discovery programs.

Introduction: The Role of Scaffolds in Modern Drug Discovery

A scaffold, in medicinal chemistry, refers to the core molecular structure upon which a series of compounds is built. A "privileged scaffold" is one that is capable of binding to multiple, often unrelated, biological targets. The 1,4-benzodioxane isomer, for instance, is a well-established privileged scaffold, forming the basis of drugs and clinical candidates targeting adrenergic receptors, serotonin receptors, and various enzymes.[1][2][3] This guide focuses on the less-explored 1,3-benzodioxine isomer, specifically this compound. The central question we address is: what is the intrinsic value of this specific scaffold, and how can its unique features be exploited for therapeutic innovation?

Physicochemical and Structural Profile of this compound

The therapeutic potential of a scaffold is fundamentally linked to its three-dimensional structure and electronic properties. The this compound moiety possesses several key features that make it an attractive starting point for library design.

  • The Benzodioxine Core: Unlike the more planar 1,4-benzodioxane, the 4H-1,3-benzodioxine ring adopts a half-chair conformation. This provides a defined three-dimensional vector for substituents, allowing for more precise spatial orientation within a target's binding pocket.

  • The Bromine Atom: The bromine at the 6-position is the scaffold's most critical feature from a synthetic chemistry perspective. It serves as a versatile chemical handle for a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic and efficient exploration of the chemical space around the core, a process central to establishing Structure-Activity Relationships (SAR). Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can significantly enhance binding affinity and selectivity for a target protein.

  • Electronic Nature: The oxygen atoms of the dioxine ring act as weak electron-donating groups, influencing the electronics of the attached benzene ring. This, in combination with the electron-withdrawing nature of the bromine, creates a specific electronic environment that can be fine-tuned through further substitution.

Synthesis and Derivatization Strategies

A scaffold's utility is directly proportional to its synthetic accessibility. A complex, low-yielding synthesis can render an otherwise promising core impractical for extensive medicinal chemistry campaigns.

Core Scaffold Synthesis

The this compound core can be synthesized efficiently from commercially available starting materials. A common method involves the acid-catalyzed condensation of 4-bromophenol with paraformaldehyde.[4]

Experimental Protocol: Synthesis of this compound[4]
  • Reaction Setup: To a solution of acetic acid (3.8 L) and concentrated sulfuric acid (654 mL) at 0°C, add 4-bromophenol (1 kg, 5.78 moles).

  • Reagent Addition: Add paraformaldehyde (870 g, 28.9 moles) portion-wise, maintaining the temperature at 0°C.

  • Reaction: Stir the mixture at 0°C for 120 hours. Causality Note: The low temperature and extended reaction time are necessary to control the formation of polymeric byproducts and favor the desired cyclization.

  • Work-up: Carefully neutralize the reaction mixture with a pre-chilled solution of sodium hydroxide (1350 g in 13 L of water).

  • Extraction: Filter the resulting precipitate and dissolve it in toluene (7 L).

  • Purification: Dry the organic phase by azeotropic distillation to remove water. Filter the hot solution to remove any remaining formaldehyde polymers.

  • Isolation: Evaporate the toluene under reduced pressure. Distill the residue under vacuum to yield pure this compound.

Derivatization via Cross-Coupling

The true power of this scaffold lies in the reactivity of the C-Br bond. This position can be readily diversified to build out libraries of compounds for screening.

G Scaffold This compound Suzuki Suzuki Coupling (Boronic Acids/Esters) Scaffold->Suzuki Sonogashira Sonogashira Coupling (Alkynes) Scaffold->Sonogashira Buchwald Buchwald-Hartwig (Amines, Alcohols) Scaffold->Buchwald Aryl Aryl/Heteroaryl Derivatives Suzuki->Aryl Alkynyl Alkynyl Derivatives Sonogashira->Alkynyl Amino Amino/Ether Derivatives Buchwald->Amino

Caption: Key derivatization pathways for the this compound scaffold.

Comparative Analysis with Related Scaffolds

To properly evaluate this compound, it must be compared with alternative scaffolds used to target similar biological space. The 1,4-benzodioxane isomer is the most relevant comparator, having been extensively validated in drug discovery.[2][3]

FeatureThis compound 1,4-Benzodioxane Benzophenone [5]Benzoxazine [6]
Conformation Non-planar (Half-Chair)Non-planar (Half-Chair)Flexible, rotational freedomNon-planar
Key Feature Synthetic handle (Br) for diversificationEstablished privileged scaffoldH-bond acceptor (carbonyl)H-bond donor/acceptor
Known Targets (As part of larger molecules) MAO-B, Adrenergic Receptors, FtsZMAO-B, Adrenergic/Serotonin Receptors, Kinases, FtsZ[1][7]Kinases, GPCRs, EnzymesWide range (Anticancer, Antimicrobial)[6]
Synthetic Access Straightforward from phenolStraightforward from catecholMultiple routes availableMultiple routes available
Key Advantage Defined 3D vector, built-in handle for SARProven clinical and commercial successSimple, well-understood scaffoldHigh structural diversity possible

The data suggests that while 1,4-benzodioxane is a more established "evergreen" scaffold[1], the 1,3-isomer provides a distinct conformational and electronic profile that may offer advantages in selectivity or novelty for certain targets.

Case Study: Targeting Monoamine Oxidase B (MAO-B) for Neurodegenerative Disease

MAO-B is a key enzyme in the brain responsible for the degradation of dopamine. Inhibitors of MAO-B are used in the treatment of Parkinson's disease to conserve dopamine levels.[1] The benzodioxane scaffold has proven to be highly effective in designing potent and selective MAO-B inhibitors.[1][8]

A recent study developed a series of 1,4-benzodioxan-substituted thienyl chalcones as potent MAO-B inhibitors.[8] In their SAR exploration, they demonstrated that the 1,4-benzodioxan moiety was "crucial for the inhibitory activity".[8] One of their lead compounds, Compound 12 , exhibited an IC₅₀ of 0.11 µM for human MAO-B with high selectivity (>333-fold) over MAO-A.[8]

CompoundTargetIC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)Reference
Compound 12 hMAO-B0.11> 333[8]
Safinamide hMAO-B0.098> 5000(Literature)
Selegiline hMAO-B0.08> 50 (Irreversible)(Literature)

This case highlights the suitability of the general benzodioxane core for this target class. The 6-bromo-1,3-benzodioxine scaffold could be used as a starting point to develop novel MAO-B inhibitors, using the bromine as a handle to append moieties that interact with specific sub-pockets of the enzyme active site.

G Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Metabolism DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Inhibitor Benzodioxane Scaffold e.g., Compound 12 Inhibitor->MAOB Inhibition

Caption: Mechanism of MAO-B inhibitors in preserving dopamine levels.

Experimental Protocol: In Vitro MAO-B Inhibition Assay (Amplex Red Method)

This protocol describes a common, fluorescence-based method for determining the inhibitory activity of test compounds against human MAO-B.

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions of test compounds (e.g., 10 mM in DMSO).

    • Prepare a stock solution of Amplex® Red reagent (10 mM in DMSO).

    • Prepare a stock solution of Horseradish Peroxidase (HRP) (10 U/mL in buffer).

    • Prepare a stock solution of the MAO-B substrate, benzylamine (100 mM in buffer).

    • Prepare a solution of recombinant human MAO-B enzyme at a working concentration (e.g., 2 µg/mL in buffer).

  • Assay Procedure (96-well plate format):

    • Add 50 µL of MAO-B enzyme solution to each well.

    • Add 1 µL of test compound dilution series (in DMSO) to the wells. For the control, add 1 µL of DMSO.

    • Incubate for 15 minutes at 37°C. Causality Note: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Prepare a reaction cocktail containing Amplex Red (final conc. 200 µM), HRP (final conc. 1 U/mL), and benzylamine (final conc. 1 mM) in buffer.

    • Initiate the reaction by adding 50 µL of the reaction cocktail to each well.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) every minute for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each concentration.

    • Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Case Study: Benzodioxanes as Anticancer Agents

The benzodioxane and related benzodioxole scaffolds have also been investigated for their anticancer properties. Derivatives have shown activity against various cancer cell lines and have been developed as inhibitors of targets crucial for cell proliferation, such as telomerase and the bacterial cell division protein FtsZ.[1][7]

A study on 1,3-benzodioxole derivatives identified 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester (Compound 8 ) as a potent inhibitor of cancer cell growth across a wide range of cell lines.[9]

Cell Line PanelCompound 8 GI₅₀ (-log M)Reference
Leukemia5.72 - 7.08[9]
Non-Small Cell Lung5.01 - 6.58[9]
Colon Cancer5.59 - 6.62[9]
CNS Cancer5.40 - 6.13[9]
Melanoma5.29 - 6.63[9]
Breast Cancer5.30 - 6.93[9]

The GI₅₀ value represents the concentration required to inhibit cell growth by 50%. The data shows that this benzodioxole derivative has broad-spectrum, low micromolar to nanomolar activity.[9] This provides a strong rationale for exploring the this compound scaffold in an oncology context, where the bromine could be used to probe for interactions that enhance potency or confer selectivity for specific cancer-related targets.

Experimental Protocol: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. Causality Note: A 72-hour incubation is a standard duration to observe significant effects on cell proliferation.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS. Add 20 µL of this solution to each well and incubate for 4 hours at 37°C. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percent viability versus the logarithm of the compound concentration to determine the GI₅₀ value.

Potential Liabilities and ADMET Considerations

No scaffold is without potential liabilities. For this compound, key considerations include:

  • Metabolic Stability: The bromo-aromatic group can be susceptible to metabolic dehalogenation or oxidative metabolism by cytochrome P450 enzymes. The specific metabolic fate would depend on the nature of the appended R-groups.

  • Toxicity: Halogenated aromatic compounds can sometimes be associated with idiosyncratic toxicity. Early toxicity screening (e.g., cytotoxicity in non-cancerous cell lines, hERG liability) is essential.

  • Physicochemical Properties: As with any scaffold, derivatization can lead to poor solubility or permeability. Careful monitoring of properties like logP and polar surface area is crucial during the optimization process.

Conclusion and Future Outlook

The this compound scaffold represents a promising, albeit underexplored, starting point for drug discovery. While its isomer, 1,4-benzodioxane, has a more established track record, the 1,3-isomer offers a distinct three-dimensional structure that could be advantageous for achieving selectivity or accessing novel intellectual property.

Key Advantages:

  • Synthetic Tractability: The core is readily synthesized, and the bromine atom provides a robust handle for rapid library generation and SAR exploration.

  • Structural Rigidity: The non-planar core provides a defined exit vector for substituents, aiding in rational, structure-based design.

  • Proven Biological Relevance: The broader benzodioxane/benzodioxole family has demonstrated activity against a wide range of important drug targets.

Future Directions:

  • Systematic Library Synthesis: Utilize the bromine handle to perform a range of cross-coupling reactions to build a diverse library for high-throughput screening.

  • Fragment-Based Screening: The core scaffold itself could be used in fragment screening campaigns to identify initial hits against various targets.

  • Direct Comparison: A head-to-head comparison of otherwise identical 1,3-benzodioxine and 1,4-benzodioxane derivatives against a panel of targets would provide invaluable data on the specific contributions of the isomeric core.

References

  • Der Pharma Chemica. Synthesis and Biological Activities of[1][4]-Oxazine Derivatives. [Link]

  • AIR Unimi. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. [Link]

  • MDPI. Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. [Link]

  • RSC Publishing. Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]

  • PubChem. 6-Bromo-2,2-dimethyl-4H-benzo[d][1][4]dioxine. [Link]

  • National Institutes of Health. Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research. [Link]

  • PubMed. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. [Link]

  • PubMed. 1,4-Benzodioxane, an Evergreen, Versatile Scaffold in Medicinal Chemistry: A Review of Its Recent Applications in Drug Design. [Link]

  • MDPI. Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. [Link]

  • TSI Journals. A review on the chemistry and pharmacology of benzodioxanes. [Link]

  • ResearchGate. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. [Link]

  • PubMed. Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. [Link]

  • ResearchGate. Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. [Link]

  • PubMed Central. 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity. [Link]

  • ResearchGate. (PDF) Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents †. [Link]

  • MDPI. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. [Link]

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • PubMed Central. Synthesis, Cytotoxicity Testing, and Structure–Activity Relationships of Novel 6‐Chloro‐7‐(4‐phenylimino‐4H‐3,1‐benzoxazin‐2‐yl)‐3‐(substituted)‐1,4,2‐benzodithiazine 1,1‐dioxides. [Link]

Sources

cross-reactivity studies of antibodies targeting 6-Bromo-4H-1,3-benzodioxine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An essential aspect of developing reliable immunoassays for small molecules like 6-Bromo-4H-1,3-benzodioxine derivatives is the rigorous characterization of antibody specificity. Given the challenges in generating highly specific antibodies for small molecules (haptens), a systematic evaluation of cross-reactivity against structurally related compounds is not just a quality control step but a fundamental component of assay validation.

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for antibodies targeting this compound. We will delve into the principles of hapten immunology, present detailed protocols for antibody characterization, and offer a data interpretation framework to guide researchers in selecting the most specific reagents for their needs.

The Challenge of Small Molecule Immunology

Small molecules like this compound are not immunogenic on their own. To elicit an immune response, they must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This process, known as haptenization, creates a hapten-carrier conjugate that can be recognized by the immune system. However, the resulting polyclonal or monoclonal antibodies may recognize not only the target hapten but also the linker used for conjugation or other structurally similar molecules. Therefore, thorough validation is critical.

Designing a Cross-Reactivity Panel

A robust cross-reactivity study begins with the careful selection of compounds to test. The panel should include molecules that are structurally similar to the target analyte to challenge the antibody's specificity. For this compound, a logical panel would include:

  • The parent molecule: 4H-1,3-benzodioxine (to assess the contribution of the bromine atom to the epitope).

  • Analogs with different halogen substitutions: e.g., chloro- or fluoro-derivatives at the 6-position.

  • Positional isomers: e.g., 5-Bromo- or 7-Bromo-4H-1,3-benzodioxine.

  • Related benzodioxine structures: Such as 1,4-benzodioxane derivatives.

  • The free hapten used for immunization if a linker was involved: To ensure the antibody is not primarily recognizing the linker arm.

Comparative Analysis of Antibody Performance: A Methodological Approach

Principle of Competitive ELISA for Cross-Reactivity

In a competitive ELISA, a known amount of the target analyte (or a conjugate) is immobilized on a microplate. The antibody is then pre-incubated with a sample containing an unknown amount of the free analyte or a potential cross-reactant. This mixture is then added to the plate. The free analyte in the sample competes with the immobilized analyte for binding to the limited number of antibody binding sites. A higher concentration of free analyte (or a potent cross-reactant) results in less antibody binding to the plate, leading to a weaker signal.

The degree of cross-reactivity is typically determined by comparing the concentration of the cross-reactant required to displace 50% of the signal (the IC50) with the IC50 of the target analyte itself.

Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Workflow for Antibody Cross-Reactivity Screening

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Competitive Binding cluster_detection Phase 3: Signal Detection & Analysis prep1 Immobilize Hapten-BSA Conjugate on High-Binding Microplate prep2 Block Plate with BSA or Non-Fat Milk Solution prep1->prep2 assay1 Pre-incubate Antibody with Serial Dilutions of Analytes prep3 Prepare Serial Dilutions of Target Analyte & Test Compounds prep2->prep3 assay2 Add Antibody-Analyte Mixture to Coated & Blocked Plate assay1->assay2 detect1 Wash Plate to Remove Unbound Antibody assay3 Incubate to Allow Competitive Binding assay2->assay3 detect2 Add HRP-conjugated Secondary Antibody detect1->detect2 detect3 Add TMB Substrate & Incubate for Color Development detect2->detect3 detect4 Stop Reaction with Acid detect3->detect4 detect5 Read Absorbance at 450 nm detect4->detect5 analysis Calculate IC50 Values & Determine % Cross-Reactivity detect5->analysis

Caption: Workflow for competitive ELISA to determine antibody cross-reactivity.

Experimental Protocol: Competitive ELISA

This protocol outlines the steps for assessing the cross-reactivity of a candidate antibody.

Materials:

  • High-binding 96-well microplates

  • Coating Buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBST)

  • Assay Buffer (e.g., 1% BSA in PBST)

  • This compound-BSA conjugate (for coating)

  • Candidate antibody (e.g., rabbit anti-6-Bromo-4H-1,3-benzodioxine)

  • HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Target analyte and potential cross-reactants

Procedure:

  • Coating:

    • Dilute the this compound-BSA conjugate to 1-2 µg/mL in Coating Buffer.

    • Add 100 µL per well to a 96-well plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate 3 times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the target analyte and each potential cross-reactant in Assay Buffer. A typical concentration range would be from 0.01 ng/mL to 1000 ng/mL.

    • In a separate dilution plate, mix 50 µL of each analyte dilution with 50 µL of the primary antibody (pre-diluted to a concentration that gives ~80% of the maximum signal in a preliminary titration).

    • Incubate this mixture for 30 minutes at room temperature.

    • Wash the coated and blocked assay plate 3 times with Wash Buffer.

    • Transfer 100 µL of the antibody-analyte mixture from the dilution plate to the assay plate.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance versus the log of the analyte concentration.

    • Use a four-parameter logistic curve fit to determine the IC50 value for each compound.

    • Calculate the percent cross-reactivity using the formula provided earlier.

Interpreting the Data: A Hypothetical Comparison

Below is a table of hypothetical data for two different monoclonal antibody candidates (MAb-1 and MAb-2) to illustrate how to interpret the results.

Compound TestedMAb-1 IC50 (nM)MAb-1 % Cross-ReactivityMAb-2 IC50 (nM)MAb-2 % Cross-Reactivity
This compound 5.2 100% 8.5 100%
4H-1,3-benzodioxine850.00.61%95.08.95%
6-Chloro-4H-1,3-benzodioxine45.511.43%33.125.68%
7-Bromo-4H-1,3-benzodioxine> 1000<0.5%> 1000<0.8%
1,4-Benzodioxane> 2000<0.2%> 2000<0.4%

Analysis:

  • MAb-1 demonstrates superior specificity. It shows significantly lower cross-reactivity towards the parent molecule (0.61%) and the chloro-analog (11.43%) compared to MAb-2. This suggests that the paratope of MAb-1 has a strong requirement for the bromine atom at the 6-position.

  • MAb-2 shows broader reactivity. The higher cross-reactivity with the parent and chloro-analogs indicates that while it binds the target, its binding pocket is more tolerant of substitutions at the 6-position.

  • Both antibodies are highly specific for the 6-position isomer, showing negligible cross-reactivity with the 7-Bromo analog.

Advanced Characterization: Surface Plasmon Resonance (SPR)

For a more in-depth understanding of antibody-antigen interactions, Surface Plasmon Resonance (SPR) is an invaluable tool. SPR provides real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity (K D).

SPR Experimental Workflow

G cluster_prep Phase 1: Surface Preparation cluster_binding Phase 2: Binding Analysis cluster_analysis Phase 3: Regeneration & Analysis prep1 Immobilize Antibody onto Sensor Chip Surface prep2 Prime System with Running Buffer prep1->prep2 bind1 Inject Serial Dilutions of Target Analyte (Association) prep3 Establish a Stable Baseline prep2->prep3 bind2 Flow Running Buffer over Surface (Dissociation) bind1->bind2 regen Inject Regeneration Solution to Remove Bound Analyte bind3 Repeat for Each Potential Cross-Reactant bind2->bind3 analysis Fit Sensorgram Data to a Binding Model (e.g., 1:1 Langmuir) regen->analysis result Determine ka, kd, and KD for Each Interaction analysis->result

Caption: General workflow for analyzing small molecule binding kinetics using SPR.

By comparing the equilibrium dissociation constant (K D ) for the target analyte versus the cross-reactants, a precise, quantitative measure of specificity can be obtained. A significantly lower K D for the target analyte confirms high specificity.

Conclusion

The development of a robust immunoassay for this compound derivatives is critically dependent on the specificity of the antibody. A systematic approach to evaluating cross-reactivity, starting with a well-designed panel of related compounds and employing sensitive techniques like competitive ELISA and SPR, is essential. By following the methodologies outlined in this guide, researchers can confidently select and validate antibodies, ensuring the accuracy and reliability of their downstream applications in research and drug development.

References

  • Introduction to Surface Plasmon Resonance (SPR). Cytiva. [Link]

  • Small molecule analysis using surface plasmon resonance (SPR). Sartorius. [Link]

Safety Operating Guide

6-Bromo-4H-1,3-benzodioxine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The Core Directive: 6-Bromo-4H-1,3-benzodioxine is a halogenated heterocyclic organic compound. Under no circumstances should this compound be disposed of via municipal drains or general trash.

As researchers, we must understand the causality behind this directive. The presence of the bromine atom on the benzodioxine scaffold fundamentally alters the disposal pathway compared to non-halogenated organics. If incinerated in standard facilities lacking acid gas scrubbers, brominated compounds release Hydrogen Bromide (HBr) and can catalyze the formation of brominated dioxins/furans—potent environmental toxins. Therefore, this material must be segregated strictly into the Halogenated Waste Stream to ensure it reaches a facility equipped for high-temperature incineration with flue gas scrubbing.

Chemical Hazard & Property Profile

Before initiating disposal, you must characterize the waste state. This compound typically exists as a solid intermediate or within a reaction mixture.

PropertySpecificationOperational Implication
Chemical Class Halogenated HeterocycleMUST be segregated from non-halogenated solvents.[1]
Physical State Solid (Powder/Crystalline)Dust generation risk; requires particulate respirator if handled open.
Flash Point >110°C (Estimated)Combustible but not highly flammable (unless in solvent).
Reactivity StableIncompatible with strong oxidizing agents.[1]
Toxicity Irritant (Skin/Eye/Resp)Standard PPE (Nitrile gloves, Goggles) is mandatory.
EPA/RCRA Status Unlisted (typ.)Treat as Hazardous Waste due to halogen content.

Operational Disposal Protocol

This protocol is designed to be a self-validating system. At every step, the user verifies the state of the waste to prevent cross-contamination.

Phase A: Pre-Disposal Segregation
  • Objective: Prevent the mixing of halogens with non-halogens (which increases disposal costs and risks).[2]

  • Validation Step: Check the label of the receiving container. It must say "Halogenated."

Phase B: Waste Processing (Choose based on physical state)

Scenario 1: Pure Solid Waste (Expired/Unused Reagent)

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.

  • Transfer: Transfer the solid carefully to the container. Do not fill >90% capacity.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound, 98%"

    • Hazard Checkbox: Toxic, Irritant.[3][4]

    • State: Solid.[5][6][7]

Scenario 2: Reaction Mixtures & Mother Liquors (Liquid)

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the halogenated waste stream (e.g., Dichloromethane, Chloroform).

    • Critical Note: If the solvent is Acetone or Methanol (flammable/non-halogenated), the entire mixture must now be classified as Halogenated Flammable Waste . The halogen atom "poisons" the cheaper non-halogenated stream.

  • pH Check: If the reaction involved acids/bases, neutralize to pH 5–9 before bottling.

  • Transfer: Pour into the "Halogenated Solvent Waste" carboy.

  • Log: Record the volume and approximate concentration of the benzodioxine on the carboy log sheet.

Phase C: Spillage Contingency
  • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum. Place debris in a hazardous waste bag.

  • Liquid Spill: Absorb with vermiculite or clay-based absorbent. Do not use combustible materials (sawdust) if oxidizers are present.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision nodes for disposing of this compound.

DisposalWorkflow Start Waste: this compound StateCheck Determine Physical State Start->StateCheck IsSolid Pure Solid / Powder StateCheck->IsSolid IsLiquid Dissolved in Solution StateCheck->IsLiquid SolidPack Pack in HDPE/Glass Jar IsSolid->SolidPack SolventCheck Check Solvent Type IsLiquid->SolventCheck FinalStream DISPOSAL STREAM: Halogenated Organic Waste SolidPack->FinalStream Label: Toxic Solid HaloSolvent Solvent is Halogenated (e.g., DCM) SolventCheck->HaloSolvent NonHaloSolvent Solvent is Non-Halogenated (e.g., Acetone) SolventCheck->NonHaloSolvent HaloSolvent->FinalStream Combine directly NonHaloSolvent->FinalStream Entire volume becomes Halogenated Waste

Figure 1: Decision tree for segregating brominated organic waste. Note that mixing with non-halogenated solvents defaults the entire mixture to the Halogenated stream.

Regulatory & Compliance Context

  • EPA (RCRA): While this specific CAS may not be explicitly "Listed" (P or U list), it falls under the "Cradle-to-Grave" responsibility. Generators must characterize waste based on ignitability, corrosivity, reactivity, and toxicity. The presence of bromine necessitates treatment as Halogenated Organic Waste to comply with emissions standards for incineration [1].

  • Segregation Rule: Never mix this compound with strong oxidizers (e.g., Nitric Acid, Peroxides). The benzodioxine ring is electron-rich and can react exothermically, potentially causing container pressurization.

References

  • US Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements.[7] EPA.gov. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

Sources

A Comprehensive Guide to the Safe Handling of 6-Bromo-4H-1,3-benzodioxine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks

Based on data from analogous compounds such as 6-Bromopiperonal and 6-Bromo-1,4-benzodioxane, 6-Bromo-4H-1,3-benzodioxine is anticipated to present the following hazards:

  • Skin Irritation: Causes skin irritation[1][2][3][4].

  • Eye Irritation: Causes serious eye irritation[1][2][3][4].

  • Respiratory Tract Irritation: May cause respiratory irritation[1][2][3][4][5][6].

  • Harmful if Swallowed: May be harmful if ingested[2][5].

Given its classification as a halogenated aromatic ether, it is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer Chemical splash gogglesNitrile or Neoprene gloves (double-gloved)Full-length lab coatN95 respirator or as dictated by risk assessment
Dissolution/Mixing Chemical splash goggles and face shieldNitrile or Neoprene gloves (double-gloved)Chemical-resistant apron over a full-length lab coatWork within a certified chemical fume hood
Reaction Setup Chemical splash goggles and face shieldNitrile or Neoprene gloves (double-gloved)Chemical-resistant apron over a full-length lab coatWork within a certified chemical fume hood
Causality Behind PPE Choices
  • Eye Protection: Due to the high risk of serious eye irritation, chemical splash goggles that provide a complete seal around the eyes are mandatory[7][8]. A face shield should be worn over the goggles during procedures with a higher risk of splashing[7].

  • Hand Protection: Disposable nitrile or neoprene gloves are recommended for incidental contact[9][10]. Given that aromatic and halogenated hydrocarbons can degrade many common glove materials, double-gloving provides an additional layer of safety. For prolonged contact or immersion, consult a glove manufacturer's chemical resistance guide to select a glove with a longer breakthrough time[11][12].

  • Body Protection: A standard lab coat is the minimum requirement[9]. For tasks involving larger quantities or a higher risk of spills, a chemical-resistant apron provides an additional barrier[9].

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure[1]. If a fume hood is not available, a risk assessment must be conducted to determine the appropriate level of respiratory protection.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is critical to ensuring safety and experimental integrity. The following diagram illustrates the key stages of handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve/Mix in Fume Hood handle_weigh->handle_dissolve handle_reaction Set Up Reaction in Fume Hood handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff

Caption: A typical workflow for safely handling this compound.

Detailed Protocol
  • Preparation:

    • Don PPE: Before entering the laboratory, don a full-length lab coat, closed-toe shoes, and long pants. Inside the lab, put on chemical splash goggles and the appropriate gloves.

    • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

    • Gather Materials: Assemble all necessary chemicals, glassware, and equipment within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

    • Dissolution and Reaction: Perform all manipulations, including dissolution, mixing, and setting up the reaction, within the fume hood. Keep the sash as low as possible.

  • Cleanup and Disposal:

    • Decontamination: After the experiment is complete, decontaminate all surfaces and equipment with an appropriate solvent.

    • Waste Disposal: Segregate and dispose of all waste as outlined in the Disposal Plan below.

    • Doffing PPE: Remove PPE in the correct order (gloves first, then apron, goggles, and lab coat) to avoid self-contamination. Wash hands thoroughly with soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is crucial to protect personnel and the environment.

  • Solid Waste: Collect any unused solid this compound and contaminated disposable materials (e.g., gloves, weighing boats, paper towels) in a clearly labeled, sealed container for halogenated organic waste.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a designated, sealed container for halogenated organic liquid waste.

  • Contaminated Glassware: Rinse contaminated glassware with a suitable solvent in a fume hood. The first rinse should be collected as halogenated organic waste. Subsequent rinses can be managed according to your institution's policies.

  • Treatment: Halogenated organic waste should be disposed of through a licensed hazardous waste disposal company, typically via high-temperature incineration[13]. Do not dispose of this compound down the drain.

Emergency Procedures: Preparedness is Key

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][14]

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][14]

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][14]

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]

Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal as halogenated organic waste. Ventilate the area and wash the spill site after material pickup is complete.

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, advancing scientific discovery while prioritizing the well-being of yourself and your colleagues.

References

  • Harper College. (2012, January 17). Safety Data Sheet: 1-Bromohexane. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-1,4-benzodioxane. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • University of California, Berkeley, Environment, Health and Safety. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]

  • Trade Science Inc. (2007). Chemistry and pharmacology of benzodioxanes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • University of Missouri Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Chemtalk. (n.d.). Bromine water - disposal. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2,2-dimethyl-4H-benzo[d][5][6]dioxine. National Center for Biotechnology Information. Retrieved from [Link]

  • East Carolina University Environmental Health and Safety. (n.d.). Chemical Resistance Selection Chart for Protective Gloves. Retrieved from [Link]

  • PubMed. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation. Retrieved from [Link]

  • Capot Chemical. (2017, February 22). MSDS of 4-Bromo-1,3-benzodioxole. Retrieved from [Link]

  • Reddit. (2017, September 16). Safely handling a liter of Bromine? r/chemistry. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

  • Oregon State University Chemistry. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo-. National Center for Biotechnology Information. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.